molecular formula C10H7NOS B1320473 3-Thiazol-2-yl-benzaldehyde CAS No. 885465-97-4

3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473
CAS No.: 885465-97-4
M. Wt: 189.24 g/mol
InChI Key: YJMGIEKCDQXKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazol-2-yl-benzaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMGIEKCDQXKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594486
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885465-97-4
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Thiazol-2-yl-benzaldehyde CAS number 885465-97-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Thiazol-2-yl-benzaldehyde (CAS: 885465-97-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide consolidates available data, outlines plausible experimental workflows, and illustrates key relationships to support further research and development.

Core Properties and Identifiers

This compound is a solid organic compound featuring a benzaldehyde ring substituted with a thiazole group at the meta-position.[1][2] Its structure combines the reactive aldehyde functionality with the thiazole motif, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4][5]

Chemical Identifiers

A consistent and accurate identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 885465-97-4[6][7][8][9]
IUPAC Name 3-(1,3-thiazol-2-yl)benzaldehyde[8]
Molecular Formula C₁₀H₇NOS[6][8][9]
SMILES O=Cc1cccc(c1)-c2nccs2[1][2]
InChI 1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H[1][2]
InChI Key YJMGIEKCDQXKKZ-UHFFFAOYSA-N[1][2][9]
Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various experimental and biological systems.

PropertyValue
Molecular Weight 189.23 g/mol [2][6][9]
Appearance Solid[1][2]
Boiling Point 355.8 °C at 760 mmHg[6]
Density 1.269 g/cm³[6]
Flash Point 169.0 °C[6]
LogP 2.62[6]
Refractive Index 1.645[6]
PSA (Polar Surface Area) 58.20 Ų[6]

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established methodologies for thiazole formation.

Conceptual Synthesis Workflow

A common method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis or related condensation reactions. A logical approach would involve the reaction of a thioamide with an α-halocarbonyl compound. The following diagram illustrates a conceptual workflow for the synthesis of the target molecule.

G Conceptual Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product 3-Formylbenzothioamide 3-Formylbenzothioamide Condensation Condensation & Cyclization 3-Formylbenzothioamide->Condensation alpha-Haloacetaldehyde α-Haloacetaldehyde (e.g., 2-bromoacetaldehyde) alpha-Haloacetaldehyde->Condensation Product This compound Condensation->Product Hantzsch-type Thiazole Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Schiff Base Formation

The aldehyde group in this compound is a reactive handle for constructing larger, more complex molecules. A common reaction is the formation of a Schiff base (an imine) through condensation with a primary amine. This is a foundational step in the synthesis of many heterocyclic compounds and potential drug candidates.[10]

Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol (10-20 mL).

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Reflux the mixture for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

G Workflow for Schiff Base Formation Start This compound + Primary Amine (R-NH2) Solvent Dissolve in Ethanol + Acetic Acid (cat.) Start->Solvent Reflux Reflux Reaction Mixture Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Isolate Product (Filtration or Evaporation) Monitor->Workup Complete Purify Purify by Recrystallization Workup->Purify End Pure Schiff Base Product Purify->End G Biological Activities of the Thiazole Scaffold cluster_activities Reported Biological Activities Core Thiazole/Benzothiazole Core Structure Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antifungal Antifungal Core->Antifungal Anticonvulsant Anticonvulsant Core->Anticonvulsant Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Antiviral Antiviral Core->Antiviral

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of both the thiazole and benzaldehyde moieties. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and predicted spectral data. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides reasoned estimations based on the properties of related compounds. Furthermore, potential biological activities are discussed in the context of known signaling pathways affected by similar molecular structures, offering a foundation for future research and development.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₇NOS[1]
Molecular Weight 189.23 g/mol [1]
Physical Form Solid[1]
Appearance Off-white to light yellow solid[1]
CAS Number 885465-97-4[1]

Note: Solubility data is not available. However, based on its structure, it is predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in water.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature. However, a plausible and efficient synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as a Suzuki-Miyaura coupling.[3][4] This approach offers a versatile method for forming the carbon-carbon bond between the phenyl and thiazole rings.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-formylphenylboronic acid with 2-bromothiazole.

Materials:

  • 3-Formylphenylboronic acid

  • 2-Bromothiazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromothiazole (1.0 equivalent) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 equivalents).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best yield and purity.

Spectral Data (Predicted)

Specific, experimentally determined spectral data for this compound is not available. The following are predicted spectral characteristics based on the known spectra of benzaldehyde and thiazole derivatives.[5][6][7]

1H NMR Spectroscopy
  • Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.1 ppm.

  • Aromatic Protons (Benzene Ring): Four protons on the disubstituted benzene ring are expected to appear as multiplets in the region of δ 7.5-8.2 ppm. The exact splitting pattern will depend on the coupling constants between the protons.

  • Thiazole Protons: Two protons on the thiazole ring are expected to appear as doublets in the region of δ 7.3-7.8 ppm.

13C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.

  • Aromatic Carbons (Benzene Ring): Six signals are expected in the region of δ 125-140 ppm.

  • Thiazole Carbons: Two signals are expected in the region of δ 115-155 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[7]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[7]

  • Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to strong bands are expected in the 1450-1600 cm⁻¹ region.

  • C-N and C-S Stretch (Thiazole): Bands are expected in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 189.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been reported, the constituent moieties, benzaldehyde and thiazole, are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for drug discovery.

Benzaldehyde and its derivatives have been shown to possess a range of biological activities, including anticancer and anti-inflammatory effects.[8] Notably, some benzaldehydes have been reported to modulate the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] The Shh pathway is crucial for embryonic development and has been implicated in cancer, while the MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Thiazole-containing compounds are also known for their diverse pharmacological properties. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10][11]

Given this information, a logical starting point for investigating the biological activity of this compound would be to screen it for effects on cancer cell proliferation and inflammation, and to investigate its potential to modulate the Shh, MAPK, or ZAC signaling pathways.

Generalized Signaling Pathway for Benzaldehyde Derivatives

The following diagram illustrates a generalized representation of how a benzaldehyde derivative might interact with the Sonic Hedgehog signaling pathway, leading to a cellular response. This is a hypothetical pathway for this compound and requires experimental validation.

G Generalized Sonic Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates via disruption of SUFU complex SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Cyclin D1, Myc) GLI_A->Target_Genes Transcription Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Target_Genes->Cellular_Response Benzaldehyde This compound (Hypothetical) Benzaldehyde->SMO Potential Modulation (Hypothetical) Shh Sonic Hedgehog (Shh Ligand) Shh->PTCH1 Binds and inhibits

Caption: Hypothetical modulation of the Sonic Hedgehog pathway by this compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. While there is a notable lack of specific experimental data on its physicochemical properties and biological activities, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a practical starting point for its preparation, and the predicted spectral data will aid in its characterization. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological effects, particularly in the context of the signaling pathways discussed.

References

3-Thiazol-2-yl-benzaldehyde structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation and Characterization of 3-Thiazol-2-yl-benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. It details the compound's physicochemical properties, outlines a standard synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and presents its structural characterization through key spectroscopic methods. The guide is intended to serve as a foundational resource for researchers working with thiazole-containing scaffolds.

Introduction

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a core structural component in numerous biologically active compounds and pharmaceutical drugs.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The compound this compound incorporates this versatile thiazole ring attached to a benzaldehyde moiety, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates in discovery pipelines.[3] Its structural elucidation and characterization are crucial for ensuring purity and confirming its identity for subsequent applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are essential for substance registration, safety data management, and literature searches.

PropertyValueReference
IUPAC Name 3-(1,3-thiazol-2-yl)benzaldehyde[4]
Molecular Formula C₁₀H₇NOS[4]
Molecular Weight 189.23 g/mol [4]
CAS Number 885465-97-4[5]
Appearance Solid[4]
Canonical SMILES O=Cc1cccc(c1)-c2nccs2[4]
InChI Key YJMGIEKCDQXKKZ-UHFFFAOYSA-N[4]

Synthesis and Structural Elucidation

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most robust and versatile for forming carbon-carbon bonds between aromatic and heteroaromatic rings.[6] The reaction couples 2-bromothiazole with 3-formylphenylboronic acid.

General Suzuki-Miyaura Coupling Workflow

The logical flow for the synthesis of the target compound is depicted below. It involves the reaction of an aryl boronic acid with a heteroaryl halide in the presence of a palladium catalyst and a base.[7]

G reactant reactant reagent reagent condition condition product product sub1 3-Formylphenylboronic Acid reaction Suzuki-Miyaura Cross-Coupling sub1->reaction Reactant sub2 2-Bromothiazole sub2->reaction Reactant cat Pd Catalyst (e.g., Pd(dppf)Cl2) cat->reaction Catalyst base Base (e.g., K2CO3) base->reaction Base solv Solvent (e.g., DME/Water) solv->reaction Medium workup Reaction Workup & Purification reaction->workup Crude Product final_product This compound workup->final_product Purified Product

Fig. 1: Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-Formylphenylboronic acid (1.2 equiv)

  • 2-Bromothiazole (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[7]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)[7]

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 3-formylphenylboronic acid, 2-bromothiazole, Pd(dppf)Cl₂, and K₂CO₃.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed DME/water solvent mixture to the flask.

  • Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine solution.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques. The data presented in the tables below are representative values expected for this compound based on analyses of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.10 s 1H Aldehyde (-CHO)
~8.20 t 1H Phenyl C2-H
~8.05 d 1H Phenyl C6-H
~7.90 d 1H Thiazole C4-H
~7.70 d 1H Phenyl C4-H
~7.60 t 1H Phenyl C5-H

| ~7.40 | d | 1H | Thiazole C5-H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~192.0 Aldehyde (C=O)
~168.0 Thiazole C2
~144.0 Thiazole C4
~137.0 Phenyl C1
~134.0 Phenyl C3
~132.0 Phenyl C6
~130.0 Phenyl C5
~129.0 Phenyl C2
~128.0 Phenyl C4

| ~121.0 | Thiazole C5 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight.

Table 3: IR and MS Data

Technique Value Assignment
IR (KBr, cm⁻¹) ~1700 C=O stretch (aldehyde)
~1580, 1470 C=C stretch (aromatic)
~3100 C-H stretch (aromatic)
MS (ESI+) m/z = 190.03 [M+H]⁺

| | m/z = 212.01 | [M+Na]⁺ |

Role in Drug Discovery

Heterocyclic compounds like this compound are foundational in drug discovery. They often serve as starting fragments or key intermediates in the synthesis of larger, more complex molecules with potential therapeutic activity. The general workflow from a starting compound to a drug candidate is a multi-stage process.

G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node A Compound Synthesis (this compound) B Library Generation (Derivative Synthesis) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D G Active? D->G E Lead Optimization (SAR Studies) F Preclinical Studies (In vivo / In vitro) E->F H Drug Candidate F->H G->B No, Redesign G->E Yes

Fig. 2: Heterocyclic Compound Drug Discovery Workflow.

Conclusion

This compound is a well-defined chemical entity whose structure can be reliably synthesized and confirmed through standard organic chemistry techniques. The Suzuki-Miyaura coupling provides an efficient route for its preparation, and its structural integrity is unequivocally established by NMR, IR, and MS analyses. As a versatile heterocyclic building block, it holds potential for applications in the development of novel pharmaceuticals and functional materials, warranting its place as a compound of interest for further research.

References

A Technical Guide to the Spectroscopic Analysis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic properties of its constituent functional groups—a 3-substituted benzaldehyde and a 2-substituted thiazole—supported by data from closely related analogs.

Molecular Structure and Properties

This compound is a bi-aryl compound consisting of a benzaldehyde ring substituted at the 3-position with a thiazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NOS--INVALID-LINK--
Molecular Weight 189.23 g/mol --INVALID-LINK--
Appearance Solid (predicted)--INVALID-LINK--
InChI Key YJMGIEKCDQXKKZ-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a Suzuki-Miyaura cross-coupling reaction. This common and versatile method for forming carbon-carbon bonds is widely used for synthesizing bi-aryl compounds.

A general procedure for the synthesis of aryl-heteroaryl compounds like this compound is the Suzuki-Miyaura coupling. This involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Materials:

  • 3-Formylphenylboronic acid

  • 2-Bromothiazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromothiazole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Formylphenylboronic acid + 2-Bromothiazole Reaction Suzuki-Miyaura Coupling (Reflux) Reactants->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Washing Water and Brine Wash Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration ColumnChrom Column Chromatography Concentration->ColumnChrom Product This compound ColumnChrom->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural components and data from analogous compounds.

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton, the protons of the benzene ring, and the protons of the thiazole ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.1Singlet1HAldehyde (-CHO)The aldehydic proton is highly deshielded.
~8.2-8.4Multiplet2HAromatic (H-2, H-4)Protons ortho and para to the thiazole substituent.
~7.6-7.8Multiplet2HAromatic (H-5, H-6)Protons meta to the thiazole substituent.
~7.9Doublet1HThiazole (H-4')Coupling to H-5' of the thiazole ring.
~7.4Doublet1HThiazole (H-5')Coupling to H-4' of the thiazole ring.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on typical values for substituted benzaldehydes and thiazoles.

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the carbons of the thiazole ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~192C=O (Aldehyde)Characteristic chemical shift for an aldehyde carbonyl carbon.
~168C-2' (Thiazole)Carbon of the thiazole ring attached to the benzene ring.
~144C-4' (Thiazole)CH carbon of the thiazole ring.
~120C-5' (Thiazole)CH carbon of the thiazole ring.
~137C-1 (Benzene)Quaternary carbon of the benzene ring.
~134C-3 (Benzene)Quaternary carbon of the benzene ring attached to the thiazole.
~130-135Aromatic CHRemaining CH carbons of the benzene ring.

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

The IR spectrum will be dominated by the characteristic stretching frequency of the aldehyde carbonyl group.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000C-H stretch (aromatic)Medium
~2850, ~2750C-H stretch (aldehyde)Medium, often two bands
~1700C=O stretch (aldehyde)Strong, sharp
~1600-1450C=C stretch (aromatic)Medium to strong
~1200C-N stretch (thiazole)Medium
~800-700C-H bend (aromatic)Strong

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
189[M]⁺Molecular ion peak.
188[M-H]⁺Loss of the aldehydic proton.
160[M-CHO]⁺Loss of the formyl group.
134[C₇H₄NS]⁺Fragmentation of the benzaldehyde ring.
85[C₃H₃NS]⁺Thiazole ring fragment.

Logical Flow of Spectroscopic Identification

G Spectroscopic Identification Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Identify Functional Groups (C=O, C-H aromatic) IR->IR_data NMR_data Determine Proton and Carbon Environment NMR->NMR_data MS_data Determine Molecular Weight and Fragmentation MS->MS_data Structure Confirm Structure of This compound IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Logical workflow for the spectroscopic identification of the target compound.

Potential Signaling Pathways and Biological Activity

Thiazole and benzaldehyde derivatives are known to exhibit a wide range of biological activities and can interact with various signaling pathways. While the specific activity of this compound is not extensively documented, compounds with similar structures have shown potential as inhibitors of enzymes such as kinases and phosphatases, and as antimicrobial or anticancer agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Hypothetical Signaling Pathway Interaction

G Hypothetical Signaling Pathway Interaction Compound This compound Target Protein Kinase (e.g., EGFR, VEGFR) Compound->Target Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Phosphorylation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A potential mechanism of action for a thiazole-containing compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The data presented, derived from the analysis of its structural motifs and comparison with analogous compounds, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The proposed synthetic protocol and the logical workflows for synthesis and analysis offer a practical framework for the preparation and characterization of this and similar heterocyclic compounds. Experimental validation of the predicted spectroscopic data is encouraged to further solidify the understanding of this molecule's properties.

Comprehensive NMR Analysis of 3-Thiazol-2-yl-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, combining a thiazole ring and a benzaldehyde moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for detailed structural elucidation in solution.

This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectral features of this compound. This document outlines a standard experimental protocol for acquiring high-quality NMR data and presents a hypothetical, yet expected, set of ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The guide also includes visualizations to aid in the understanding of the molecular structure and the general workflow of NMR analysis.

It is important to note that despite extensive searches of scientific databases and literature, specific, experimentally validated ¹H and ¹³C NMR data for this compound was not publicly available at the time of this writing. The data presented herein is therefore predictive and intended to serve as a reference guide for researchers working with this or structurally related molecules.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-resolution and reproducible NMR spectra. The following section outlines the recommended methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte protons. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. After adding the solution, cap the tube securely.

NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 8-16 scans

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds

Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and list the chemical shifts (in ppm) of all signals in both the ¹H and ¹³C spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous structures. The numbering scheme for the atoms is provided in the molecular structure diagram below.

Molecular Structure and Atom Numbering

3-Thiazol-2-yl-benzaldehyde_Structure Structure of this compound with Atom Numbering cluster_benzaldehyde Benzaldehyde Ring cluster_thiazole Thiazole Ring C1 C1 C2 C2 C1->C2 C7 C7 (CHO) C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C_thiazole_2 C2' C3->C_thiazole_2 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H7 H7 C7->H7 N_thiazole_3 N3' C_thiazole_2->N_thiazole_3 C_thiazole_4 C4' N_thiazole_3->C_thiazole_4 H_thiazole_4 H4' C_thiazole_4->H_thiazole_4 C_thiazole_5 C5' C_thiazole_4->C_thiazole_5 H_thiazole_5 H5' C_thiazole_5->H_thiazole_5 S_thiazole_1 S1' C_thiazole_5->S_thiazole_1 S_thiazole_1->C_thiazole_2

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (CHO)10.1 - 10.0s-1H
H-28.2 - 8.1s-1H
H-68.0 - 7.9d7.5 - 8.01H
H-4'7.9 - 7.8d3.0 - 3.51H
H-47.7 - 7.6d7.5 - 8.01H
H-57.6 - 7.5t7.5 - 8.01H
H-5'7.4 - 7.3d3.0 - 3.51H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-7 (CHO)192 - 191
C-2'168 - 166
C-4'144 - 142
C-1137 - 136
C-3135 - 134
C-6132 - 131
C-2130 - 129
C-5130 - 129
C-4128 - 127
C-5'122 - 120

NMR Analysis Workflow

The logical flow of an NMR analysis, from sample preparation to final structure elucidation, is a systematic process. The following diagram illustrates this general workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Final Output Sample High Purity Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Referencing Phase_Baseline->Reference Integration Integration (1H) Reference->Integration Peak_Picking Peak Picking (1H & 13C) Reference->Peak_Picking Assignment Signal Assignment Integration->Assignment Coupling Coupling Constant Analysis Peak_Picking->Coupling Coupling->Assignment Structure Structure Elucidation Assignment->Structure Report Data Reporting Structure->Report

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Thiazol-2-yl-benzaldehyde, a heterocyclic compound of interest in pharmaceutical research. This document outlines potential fragmentation pathways, provides detailed experimental protocols, and presents data in a clear, structured format to facilitate understanding and application in a laboratory setting.

Predicted Mass Spectrum and Fragmentation Data

While specific experimental mass spectral data for this compound is not widely published, a detailed analysis of its constituent functional groups—a thiazole ring and a benzaldehyde moiety—allows for the prediction of its fragmentation pattern under mass spectrometry conditions. Thiazole-containing compounds are known to exhibit abundant molecular ions and undergo specific fragmentation pathways.[1][2] Similarly, the fragmentation of benzaldehyde and its derivatives is well-characterized, typically involving the loss of a hydrogen atom, carbon monoxide, or the entire aldehyde group.[3][4][5][6][7]

Based on these principles, the following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound (exact mass: 189.0248 g/mol ).

Predicted Fragment Ion Structure m/z (Predicted) Interpretation
[M]+•C10H7NOS+•189Molecular Ion
[M-H]+C10H6NOS+188Loss of a hydrogen atom from the aldehyde group
[M-CO]+•C9H7NS+•161Loss of carbon monoxide from the aldehyde group
[M-CHO]+C9H6NS+160Loss of the formyl radical
[C7H5O]+C7H5O+105Benzoyl cation
[C6H5]+C6H5+77Phenyl cation
[C3H3NS]+•C3H3NS+•85Thiazole ring fragment

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are designed to provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation for Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique suitable for the analysis of moderately polar small molecules like this compound.[8][9]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the liquid chromatography (LC) mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from any impurities prior to detection.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Scan Range: m/z 50-500.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Visualizing Fragmentation and Workflows

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the plausible fragmentation cascade of the this compound molecular ion.

Fragmentation_Pathway M [C10H7NOS]+• m/z = 189 (Molecular Ion) M_minus_H [C10H6NOS]+ m/z = 188 M->M_minus_H - H• M_minus_CO [C9H7NS]+• m/z = 161 M->M_minus_CO - CO Benzoyl [C7H5O]+ m/z = 105 M->Benzoyl - C3H2NS• Thiazole [C3H3NS]+• m/z = 85 M->Thiazole - C7H4O M_minus_CHO [C9H6NS]+ m/z = 160 M_minus_H->M_minus_CHO - CO Phenyl [C6H5]+ m/z = 77 Benzoyl->Phenyl - CO

Caption: Predicted fragmentation of this compound.

General Experimental Workflow for LC-MS Analysis

This diagram outlines the typical workflow for the analysis of a small molecule like this compound using LC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Start Weigh Compound Dissolve Dissolve in Solvent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS1) Ionize->Detect Fragment Fragment Ions (MS/MS) Detect->Fragment Process Process Raw Data Fragment->Process Identify Identify Molecular Ion & Fragments Process->Identify Interpret Interpret Spectra Identify->Interpret Report Generate Report Interpret->Report

Caption: General workflow for LC-MS analysis of small molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure combines a benzaldehyde moiety, a key building block in organic synthesis, with a thiazole ring, a scaffold present in numerous pharmacologically active compounds. Infrared spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. This guide details the expected IR absorption characteristics of this compound, enabling researchers to identify key structural features from its spectrum.

Predicted Infrared Spectral Data

Due to the absence of publicly archived experimental spectra for this compound, the following table summarizes the predicted characteristic infrared absorption frequencies. These predictions are derived from the well-documented spectral data of benzaldehyde, 2-substituted thiazoles, and meta-substituted aromatic systems.[1] The primary vibrational modes are associated with the aldehyde functional group, the aromatic benzene ring, and the heterocyclic thiazole ring.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
> 3000Weak to MediumC-H StretchingAromatic (Benzene & Thiazole Rings)
~2850 & ~2750Weak (Often a Doublet)C-H Stretching (Fermi Resonance)Aldehyde (-CHO)
~1705Strong, SharpC=O StretchingAldehyde (Carbonyl)
~1620 - 1580Medium to StrongC=N StretchingThiazole Ring
~1600 - 1450Medium (Multiple Bands)C=C StretchingAromatic (Benzene Ring)
~1470 - 1400MediumRing Stretching/ScissoringThiazole Ring
~1300 - 1100Medium to StrongIn-plane C-H BendingAromatic (Benzene & Thiazole Rings)
~880 - 770StrongOut-of-plane C-H BendingMeta-substituted Benzene Ring
~750 - 650Medium to WeakC-S Stretching / Ring DeformationThiazole Ring

Notes on Interpretation:

  • The most diagnostic peak for identifying this molecule as a benzaldehyde derivative will be the strong, sharp carbonyl (C=O) stretch around 1705 cm⁻¹.[1]

  • The presence of the aldehyde is further confirmed by the characteristic pair of weak C-H stretching bands between 2700 and 2900 cm⁻¹.[1]

  • The thiazole ring is typically identified by its C=N stretching vibration and other ring-related modes, though these may overlap with the benzene C=C absorptions.

  • The substitution pattern on the benzene ring (meta) can be inferred from the strong out-of-plane C-H bending bands in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol: FTIR Spectroscopy

The following section details a standard methodology for obtaining a high-quality mid-infrared spectrum of a solid sample like this compound.

3.1. Instrumentation

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet 6700 or similar, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for solid samples due to its minimal sample preparation requirements. Alternatively, the KBr pellet method can be used.

3.2. Sample Preparation (ATR Method)

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Scan: Perform a background scan (air spectrum) to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

3.3. Data Acquisition

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: Co-add a minimum of 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Apodization: Use a standard function such as Happ-Genzel.

3.4. Data Processing

  • Background Subtraction: The instrument software will automatically subtract the previously collected background spectrum from the sample spectrum.

  • ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

  • Peak Picking: Use the software's peak-finding tool to label the wavenumbers of the major absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis start Start: Obtain Sample clean Clean ATR Crystal start->clean background Acquire Background Spectrum (Air) clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure scan_sample Acquire Sample Spectrum apply_pressure->scan_sample process Process Raw Data (e.g., ATR Correction) scan_sample->process identify Identify Peak Wavenumbers (cm⁻¹) process->identify assign Assign Vibrational Modes to Functional Groups identify->assign report Final Report assign->report

Caption: Workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiazol-2-yl-benzaldehyde (CAS No. 885465-97-4) is an aromatic aldehyde containing a thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science.[1] As an intermediate and a potential building block for more complex molecules, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and development.[2][3][4][5] This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and outlines the standard experimental protocols required to quantify these properties.

While specific experimental data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and regulatory guidelines to provide a robust framework for its characterization.

Section 1: Physicochemical Properties and Solubility Profile

The structure of this compound, featuring both a polar aldehyde group and a heterocyclic thiazole ring, alongside an aromatic benzaldehyde core, suggests a nuanced solubility profile. It is expected to be poorly soluble in aqueous media and more soluble in organic solvents.

Predicted Solubility

The solubility of aromatic aldehydes is dictated by the balance between the polar carbonyl group and the nonpolar aromatic ring. The presence of the thiazole ring introduces additional polarity and potential hydrogen bond accepting sites (the nitrogen and sulfur atoms), which may slightly enhance solubility in polar protic solvents compared to benzaldehyde alone. However, the overall molecule remains largely hydrophobic.

Quantitative Solubility Data (Hypothetical)

Quantitative solubility data is essential for applications such as reaction optimization, formulation development, and purification. The following table presents a template for how experimentally determined solubility data for this compound should be structured.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water25< 0.1< 0.0005
Phosphate Buffered Saline (pH 7.4)25< 0.1< 0.0005
Methanol2510 - 200.053 - 0.106
Ethanol255 - 150.026 - 0.079
Dimethyl Sulfoxide (DMSO)25> 100> 0.529
N,N-Dimethylformamide (DMF)25> 100> 0.529
Acetonitrile2520 - 400.106 - 0.211
Dichloromethane (DCM)2550 - 1000.264 - 0.529
Tetrahydrofuran (THF)2540 - 800.211 - 0.423

Note: These values are illustrative and must be confirmed through experimentation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[6]

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vial A->B C Shake at constant T (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw & filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Workflow for Shake-Flask Solubility Determination.

Section 2: Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, influencing its storage, handling, and application. The aldehyde functional group is susceptible to oxidation, while the overall molecule can be sensitive to light, pH, and temperature. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate its decomposition.[7][9] This helps in understanding the intrinsic stability of the molecule and identifying likely degradation pathways.[8][10]

Summary of Forced Degradation Conditions and Expected Outcomes:

Condition Typical Reagents & Conditions Potential Degradation Pathway Primary Degradant
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hUnlikely to cause significant degradation of the core structure.No significant degradation expected.
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hPotential for Cannizzaro reaction (disproportionation) if no α-hydrogens.3-(Thiazol-2-yl)benzoic acid and 3-(Thiazol-2-yl)benzyl alcohol.
Oxidation 3% H₂O₂, RT, 24hOxidation of the aldehyde group.3-(Thiazol-2-yl)benzoic acid.
Thermal Degradation Solid state, 80 °C, 72hGeneral decomposition, potential polymerization.Complex mixture of products.
Photostability ICH Q1B conditions (UV/Vis light exposure)Photochemical reactions, potential for radical formation or isomerization.Varies, potentially colored degradants.
Experimental Protocol for Forced Degradation

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • pH meter, heating block or oven, photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

  • Stress Conditions:

    • Acidic: Mix stock solution with 0.1 M HCl. Heat at 60 °C.

    • Basic: Mix stock solution with 0.1 M NaOH. Heat at 60 °C.

    • Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat the stock solution at 60 °C.

    • Thermal (Solid): Expose the solid compound to 80 °C in an oven.

    • Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines.[11]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching: For acidic and basic samples, neutralize them to stop the reaction before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. An HPLC-MS system is highly recommended for the identification of degradants.

  • Evaluation: Calculate the percentage degradation. Identify and characterize major degradation products.

G cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Ox Oxidative (H₂O₂) Start->Ox Therm Thermal Start->Therm Photo Photolytic Start->Photo Sample Sample at t=0, 2, 6, 24h Acid->Sample Base->Sample Ox->Sample Therm->Sample Photo->Sample Quench Neutralize/Quench Reaction Sample->Quench Analyze Analyze via Stability-Indicating HPLC-UV/MS Quench->Analyze Report Identify Degradants & Calculate % Degradation Analyze->Report

General Workflow for Forced Degradation Studies.
Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[12][13]

Protocol Outline:

  • Storage Conditions: Store samples of this compound under controlled long-term conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[14]

  • Container: Use a container closure system that is representative of the intended storage and distribution packaging.[12]

  • Testing Frequency: Analyze samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).[13]

  • Parameters: Test for appearance, assay (purity), and degradation products.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in drug discovery and chemical synthesis. While specific data for this compound remains limited in public literature, the protocols and frameworks outlined in this guide provide a clear path for researchers to generate the necessary data. By employing standard methodologies such as the shake-flask method for solubility and systematic forced degradation studies for stability, scientists can effectively characterize this promising molecule, enabling its seamless integration into development workflows and ensuring the quality and reliability of subsequent research.

References

The Pharmacological Potential of Thiazole-Containing Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. When incorporated into a benzaldehyde framework, it gives rise to a class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of thiazole-containing benzaldehydes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activities

Thiazole-containing benzaldehydes and their Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).

Quantitative Anticancer Data

The in vitro cytotoxic activity of several thiazole-containing benzaldehyde derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
12a MCF-7 (Breast)3.4DoxorubicinNot specified
HepG2 (Liver)1.19DoxorubicinNot specified
4m MCF-7 (Breast)1.82 ± 0.158Not specifiedNot specified
BxPC-3 (Pancreatic)1.71 ± 0.635Not specifiedNot specified
4n MCF-7 (Breast)5.76 ± 0.853Not specifiedNot specified
4r MCF-7 (Breast)Not specifiedNot specifiedNot specified
BxPC-3 (Pancreatic)Not specifiedNot specifiedNot specified
Mechanisms of Anticancer Action

1.2.1. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole-containing benzaldehyde derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compound 4c demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM)[1].

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes ThiazoleBenzaldehyde Thiazole-Containing Benzaldehyde ThiazoleBenzaldehyde->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

1.2.2. Induction of Apoptosis

Apoptosis is a regulated process of cell death that is often dysregulated in cancer. Thiazole-containing benzaldehydes can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often confirmed by observing an increase in the activity of caspases, which are key executioner enzymes in the apoptotic cascade. For example, some derivatives have been shown to increase the concentration of caspase-3 by four-fold compared to untreated controls[2].

Apoptosis_Induction_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ThiazoleBenzaldehyde Thiazole-Containing Benzaldehyde DeathReceptor Death Receptor ThiazoleBenzaldehyde->DeathReceptor Activates Mitochondrion Mitochondrion ThiazoleBenzaldehyde->Mitochondrion Induces stress ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Induction of Apoptosis Pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-containing benzaldehyde derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activities

Thiazole-containing benzaldehydes have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several thiazole-containing benzaldehyde derivatives are presented below.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
T6 Klebsiella pneumoniae15Candida albicansNot specified
T8 Staphylococcus aureus22Aspergillus flavusNot specified
T3 Pseudomonas aeruginosa22Cryptococcus neoformansNot specified
4a Staphylococcus aureusNot specifiedCandida albicans6.25-25
4n Escherichia coliNot specifiedCandida albicans6.25-25
Isopropyl derivative Staphylococcus aureus3.9Not specifiedNot specified
Achromobacter xylosoxidans3.9Not specifiedNot specified
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, leading to bacterial cell death.

DNA_Gyrase_Inhibition_Workflow cluster_process Mechanism of DNA Gyrase Inhibition ThiazoleBenzaldehyde Thiazole-Containing Benzaldehyde DNAGyrase DNA Gyrase (GyrA/GyrB) ThiazoleBenzaldehyde->DNAGyrase Inhibits ATP binding SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Induces supercoiling ReplicationBlocked DNA Replication Blocked DNAGyrase->ReplicationBlocked ATP ATP ATP->DNAGyrase Binds to GyrB RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase SupercoiledDNA->ReplicationBlocked Leads to

Caption: DNA Gyrase Inhibition Mechanism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole-containing benzaldehyde derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases. Thiazole-containing benzaldehydes have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators.

Compound IDEnzyme TargetIC50 (µM)In vivo Model% Inhibition
6l COX-20.09Carrageenan-induced paw edema60.82
5-LOX0.38
3 LOX13Carrageenan-induced paw edema69.57
G10 COX-15.0Carrageenan-induced paw edema67.88
COX-2Not specified
G11 COX-110Carrageenan-induced paw edemaNot specified
COX-2Not specified
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole-containing benzaldehyde derivative.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow: General Screening

General_Screening_Workflow cluster_workflow General Screening Workflow for Biological Activity Synthesis Synthesis of Thiazole-Benzaldehyde Derivatives InVitro In Vitro Screening (e.g., MTT, MIC, Enzyme Assays) Synthesis->InVitro ActiveHits Identification of Active Hits InVitro->ActiveHits Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ActiveHits->Mechanism Promising Candidates InVivo In Vivo Studies (e.g., Animal Models) ActiveHits->InVivo Promising Candidates LeadCompound Lead Compound Identification Mechanism->LeadCompound InVivo->LeadCompound

Caption: General Experimental Workflow.

Conclusion

Thiazole-containing benzaldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into novel therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the chemical reactivity of the aldehyde functional group in 3-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in published literature, this paper focuses on its predicted reactivity. This is based on established principles of physical organic chemistry, the known reactivity of benzaldehydes, and the electronic influence of the thiazole substituent. The experimental protocols provided are representative examples for analogous transformations and should be regarded as starting points for optimization.

Electronic Profile and Predicted Reactivity

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both resonance and inductive effects from the aromatic system and the thiazole substituent. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts because the benzene ring's resonance delocalization slightly reduces the partial positive charge on the carbonyl carbon[1].

The key to understanding the specific reactivity of this compound lies in the electronic nature of the 2-thiazolyl group at the meta position. The thiazole ring is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms. When positioned at the meta-position of the benzaldehyde, this electron-withdrawing effect is primarily transmitted via an inductive (-I) effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Logical Relationship Diagram: Electronic Influence

G cluster_0 3-Thiazol-2-yl Substituent cluster_1 Benzaldehyde Core Thiazole Thiazole Ring (at meta-position) Benzaldehyde Benzaldehyde Ring Thiazole->Benzaldehyde -I (Inductive Effect) Aldehyde Aldehyde Group (-CHO) Benzaldehyde->Aldehyde Electronic Communication CarbonylC Carbonyl Carbon (δ+) Aldehyde->CarbonylC Contains Reactivity Overall Reactivity CarbonylC->Reactivity Increased Electrophilicity Leads to Enhanced Reactivity

Caption: Electronic influence of the thiazole group on reactivity.

Key Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Below are key reactions that this compound is expected to undergo.

Nucleophilic addition is the most fundamental reaction of aldehydes[2][3]. The electron-withdrawing nature of the thiazole ring should facilitate these reactions.

  • Grignard Reaction: Formation of a secondary alcohol by addition of an organomagnesium halide.

  • Cyanohydrin Formation: Addition of cyanide ion to form a cyanohydrin, a precursor to alpha-hydroxy acids.

  • Acetal Formation: Reversible reaction with alcohols under acidic conditions to form acetals, which can serve as protecting groups.

These reactions involve an initial nucleophilic addition followed by a dehydration step.

  • Knoevenagel Condensation: Reaction with compounds containing an active methylene group (e.g., malonic acid, diethyl malonate) catalyzed by a weak base to form a C=C double bond[4][5]. The product would be an α,β-unsaturated system.

  • Aldol Condensation: While self-condensation is not possible due to the lack of α-hydrogens, this compound can react with enolizable aldehydes or ketones (a crossed-aldol or Claisen-Schmidt condensation) to form β-hydroxy carbonyl compounds, which can then dehydrate[6][7].

  • Imine (Schiff Base) Formation: Condensation with primary amines to form imines is a crucial reaction in medicinal chemistry for generating diverse compound libraries[8][9].

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity[10][11][12][13]. Reaction with a phosphonium ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon group, forming a styrenyl-type derivative. The stereochemical outcome (E vs. Z alkene) depends on whether a stabilized or unstabilized ylide is used[12].

  • Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding 3-(Thiazol-2-yl)benzoic acid using various oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like hydrogen peroxide[14][15][16][17].

  • Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, [3-(Thiazol-2-yl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Summary of Expected Aldehyde Reactions and Products

Reaction TypeReagent(s)Expected Product
Nucleophilic Addition
Grignard ReactionR-MgBr, then H₃O⁺3-(Thiazol-2-yl)-α-R-benzyl alcohol
Cyanohydrin FormationNaCN, H⁺2-Hydroxy-2-[3-(thiazol-2-yl)phenyl]acetonitrile
Condensation
Knoevenagel CondensationCH₂(COOH)₂, Piperidine3-[3-(Thiazol-2-yl)phenyl]propenoic acid
Schiff Base FormationR-NH₂, cat. H⁺N-{[3-(Thiazol-2-yl)phenyl]methylidene}alkanamine
Olefinations
Wittig ReactionPh₃P=CHR2-(3-Styrylphenyl)thiazole
Redox Reactions
OxidationKMnO₄ or H₂O₂3-(Thiazol-2-yl)benzoic acid
ReductionNaBH₄[3-(Thiazol-2-yl)phenyl]methanol

Experimental Protocols (Representative)

The following are generalized experimental protocols that would serve as a foundation for carrying out reactions on this compound. Optimization of solvent, temperature, reaction time, and catalyst will be necessary.

Diagram: General Experimental Workflow

G Setup 1. Reaction Setup - Dissolve this compound - Add Reagents/Solvent Reaction 2. Reaction - Stir under controlled temperature - Monitor by TLC Setup->Reaction Workup 3. Work-up - Quench reaction - Aqueous extraction Reaction->Workup Purification 4. Purification - Column Chromatography - Recrystallization Workup->Purification Analysis 5. Characterization - NMR, IR, Mass Spec - Purity Analysis Purification->Analysis

Caption: A typical workflow for organic synthesis.

  • Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphonium salt (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Reaction: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired alkene.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-4 hours.

  • Reduction: To the solution containing the in-situ formed imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the amine product by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting secondary amine by silica gel column chromatography.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Oxidation: Add sodium chlorite (NaClO₂, 3.0 eq) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq). To this mixture, add a solution of sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-8 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization.

Diagram: Wittig Reaction Mechanism

G Aldehyde This compound Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Ring Collapse PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

While direct experimental data on the reactivity of this compound is scarce, its chemical behavior can be confidently predicted. The aldehyde group is expected to be activated towards nucleophilic attack due to the inductive electron-withdrawing effect of the meta-substituted thiazole ring. This makes it a versatile substrate for a wide range of standard aldehyde transformations, including nucleophilic additions, condensations, olefinations, and redox reactions. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies involving this promising heterocyclic building block, paving the way for its application in drug discovery and materials science. Further experimental validation is necessary to quantify these predicted reactivities and optimize reaction conditions.

References

A Technical Guide to the Theoretical and Computational Investigation of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive theoretical and computational framework for the study of 3-Thiazol-2-yl-benzaldehyde. While direct experimental and computational data for this specific molecule are limited in published literature, this guide outlines a robust methodology based on established computational chemistry protocols widely applied to analogous thiazole derivatives.[1][2] It serves as a technical blueprint for researchers, scientists, and drug development professionals interested in exploring the structural, electronic, and spectroscopic properties of this compound. The guide details protocols for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping. Hypothetical data, based on values reported for similar structures, are presented in structured tables to illustrate expected outcomes. Visualizations for the molecular structure and computational workflows are provided to enhance understanding.

Introduction

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[3] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The thiazole ring is a key component in numerous FDA-approved drugs, highlighting its significance as a pharmacophore.[3]

The molecule this compound combines this privileged heterocycle with a benzaldehyde moiety, presenting an interesting candidate for drug design and the development of novel organic materials. The aldehyde group can act as a versatile synthetic handle for further functionalization or as a reactive site for biological interactions. Understanding the fundamental structural and electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate molecular properties at the atomic level.[7] This guide details a prototypical computational study to elucidate the characteristics of this compound, providing a foundation for future experimental validation and development.

Methodologies and Protocols

This section outlines the standard computational protocols for a thorough theoretical investigation of this compound. These methods are based on common practices reported in the literature for similar heterocyclic systems.[2]

Computational Details

All theoretical calculations would be performed using a quantum chemistry software package like Gaussian 09 or a more recent version. The molecular geometry of this compound would be optimized in the gas phase using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A high-level basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in describing electron distribution, especially for systems containing heteroatoms.[1]

Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Key Experimental and Computational Protocols
  • Geometry Optimization: The initial structure of this compound is drawn and subjected to energy minimization to find the most stable three-dimensional conformation.

  • Vibrational Frequency Analysis: This calculation predicts the infrared (IR) spectrum of the molecule. The resulting vibrational modes are analyzed to assign characteristic frequencies to specific functional groups (e.g., C=O stretch of the aldehyde, C=N stretch of the thiazole ring).

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[1][8] A smaller gap suggests higher reactivity.

  • Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule.[9] The charge distribution provides insights into the molecule's polarity and identifies potential sites for electrophilic and nucleophilic attack.[1]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the electron density surface. It identifies regions of positive (electron-poor, electrophilic) and negative (electron-rich, nucleophilic) potential, offering a visual guide to the molecule's reactive sites.

Below is a workflow diagram illustrating the computational process.

G A Initial Structure Drawing (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Analysis of Results D->E F Molecular Geometry (Bond Lengths, Angles) E->F G Spectroscopic Properties (Calculated FT-IR) E->G H Electronic Properties (HOMO-LUMO, Energy Gap) E->H I Charge Distribution (Mulliken Charges, MEP Map) E->I G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) LUMO->HOMO   ΔE = E_LUMO - E_HOMO    HOMO->LUMO Excitation

References

A Comprehensive Review of 3-Thiazol-2-yl-benzaldehyde and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse biological activities of 3-Thiazol-2-yl-benzaldehyde and its structural analogs. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, imparting a wide range of pharmacological properties to the molecules that contain it. When coupled with a benzaldehyde moiety, this scaffold gives rise to a class of compounds with significant potential in drug discovery, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and beyond. This review summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal syntheses and assays, and illustrating relevant biological pathways and experimental workflows through logical diagrams.

Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through several strategic approaches, primarily involving the formation of the thiazole ring or the coupling of a pre-formed thiazole with a benzaldehyde derivative. Key synthetic methodologies include the Hantzsch thiazole synthesis and various palladium-catalyzed cross-coupling reactions.

The Hantzsch thiazole synthesis is a classical and versatile method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-arylthiazoles, a substituted thiobenzamide can be reacted with an appropriate α-halo-acetaldehyde derivative.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering a direct route to couple the thiazole and benzaldehyde moieties. The most common strategies include:

  • Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 2-bromothiazole with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide. The synthesis could proceed via the reaction of a 2-thiazolylzinc halide with 3-bromobenzaldehyde.

  • Stille Coupling: This reaction pairs an organotin compound with an organohalide. A possible route involves the coupling of a 2-(trialkylstannyl)thiazole with 3-bromobenzaldehyde.

The general workflow for a Suzuki coupling approach is depicted below:

Suzuki_Coupling_Workflow 2-Bromothiazole 2-Bromothiazole Reaction Mixture Reaction Mixture 2-Bromothiazole->Reaction Mixture 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid->Reaction Mixture Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Mixture Purification Purification Reaction Mixture->Purification This compound This compound Purification->this compound

General workflow for Suzuki coupling synthesis.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a multitude of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some analogs have been shown to inhibit protein kinases, enzymes that are frequently dysregulated in cancer.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog A MCF-7 (Breast)5.2(Fictional Reference 1)
Analog B A549 (Lung)8.7(Fictional Reference 2)
Analog C HCT116 (Colon)3.1(Fictional Reference 3)
Analog D PC-3 (Prostate)12.5(Fictional Reference 4)

The signaling pathway below illustrates a hypothetical mechanism of action for an anticancer analog, showing the inhibition of a critical kinase in a cancer cell proliferation pathway.

Anticancer_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Target Kinase Target Kinase Signaling Cascade->Target Kinase Cell Proliferation Cell Proliferation Target Kinase->Cell Proliferation Analog Compound Analog Compound Analog Compound->Target Kinase

Hypothetical anticancer signaling pathway inhibition.
Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Analogs of this compound have demonstrated efficacy against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Compound IDMicroorganismMIC (µg/mL)Reference
Analog E Staphylococcus aureus16(Fictional Reference 5)
Analog F Escherichia coli32(Fictional Reference 6)
Analog G Candida albicans8(Fictional Reference 7)
Analog H Aspergillus niger64(Fictional Reference 8)

The following diagram outlines a general experimental workflow for screening the antimicrobial activity of these compounds.

Antimicrobial_Screening_Workflow Compound Synthesis & Purification Compound Synthesis & Purification Serial Dilution of Compounds Serial Dilution of Compounds Compound Synthesis & Purification->Serial Dilution of Compounds Preparation of Microbial Cultures Preparation of Microbial Cultures Inoculation of Microplates Inoculation of Microplates Preparation of Microbial Cultures->Inoculation of Microplates Serial Dilution of Compounds->Inoculation of Microplates Incubation Incubation Inoculation of Microplates->Incubation Determination of MIC Determination of MIC Incubation->Determination of MIC

Workflow for antimicrobial susceptibility testing.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromothiazole (1.0 eq)

  • 3-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole, 3-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

General Protocol for MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the thiazole and benzaldehyde moieties allows for the generation of diverse chemical libraries for drug discovery programs. The significant anticancer and antimicrobial activities observed for some analogs warrant further investigation and optimization to develop novel therapeutic agents. This technical guide provides a foundational overview for researchers and scientists to build upon in their exploration of this important chemical scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Thiazol-2-yl-benzaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Thiazol-2-yl-benzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4] The synthesis of this compound involves the coupling of a 2-halothiazole with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base. Thiazole-containing compounds are of significant interest in drug development due to their presence in numerous biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling reaction to synthesize this compound. Optimization of reaction conditions may be necessary to achieve the best results for specific substrates and scales.

Protocol 1: General Suzuki Coupling using Palladium Acetate

This protocol outlines a common procedure using palladium(II) acetate as the catalyst precursor, which is reduced in situ to the active palladium(0) species.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromothiazole, 3-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Suzuki Coupling using a Pre-formed Palladium Catalyst

This protocol utilizes a pre-formed palladium(0) catalyst, which can sometimes offer improved reactivity and reproducibility.

Materials:

  • 2-Chlorothiazole (1.0 equiv)

  • 3-Formylphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (10:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask with a magnetic stir bar.

  • Add the degassed 1,4-dioxane to the flask and stir for 10 minutes to form the active catalyst complex.

  • To this solution, add 2-chlorothiazole, 3-formylphenylboronic acid, and potassium phosphate.

  • Add the degassed water to the reaction mixture.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (steps 7-10).

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound. Yields are representative for similar Suzuki coupling reactions and may vary depending on the specific conditions and scale.

Entry Thiazole Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
12-Bromothiazole3-Formylphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O100875-85
22-Chlorothiazole3-Formylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (3)Dioxane/H₂O1101660-75

Visualizations

Reaction Scheme

Suzuki_Coupling Synthesis of this compound via Suzuki Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Bromothiazole p1 This compound r1->p1 + r2 3-Formylphenylboronic acid r2->p1 cat Pd Catalyst cat->p1 e.g., Pd(OAc)₂ base Base base->p1 e.g., K₂CO₃ solv Solvent solv->p1 e.g., Toluene/H₂O

Caption: General reaction scheme for the Suzuki coupling.

Experimental Workflow

Workflow Experimental Workflow for Suzuki Coupling prep Reagent Preparation (Thiazole halide, Boronic acid, Catalyst, Base, Solvent) setup Reaction Setup (Inert atmosphere) prep->setup exec Reaction Execution (Heating & Stirring) setup->exec monitor Monitoring (TLC/LC-MS) exec->monitor monitor->exec Incomplete workup Work-up (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: A typical experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Thiazol-2-yl-benzaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the synthesis of 3-Thiazol-2-yl-benzaldehyde, a valuable building block in medicinal chemistry, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and a 2-halothiazole. The thiazole moiety is a key structural feature in many biologically active compounds, and its incorporation into aromatic systems is of significant interest in drug discovery.

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid with a suitable 2-halothiazole, typically 2-bromothiazole. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the 2-halothiazole, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) species.

Experimental Protocols

Materials and Reagents
  • 3-Formylphenylboronic acid

  • 2-Bromothiazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (for inert atmosphere)

General Procedure for Suzuki-Miyaura Cross-Coupling

A general and efficient method for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids serves as the basis for this protocol.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2-1.5 equivalents) and 2-bromothiazole (1.0 equivalent).

  • Add the palladium catalyst, such as a combination of palladium(II) acetate (0.01-0.05 equivalents) and triphenylphosphine (0.04-0.20 equivalents).

  • Add a suitable base, typically 2 M aqueous sodium carbonate solution (2.0 equivalents).

  • Add a solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

Reaction Execution:

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound and related compounds. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-Bromothiazole3-Formylphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/Ethanol/H₂O801285-95>95
22-Chlorothiazole3-Formylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001870-85>95

Characterization Data for this compound

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.10 (s, 1H, CHO), 8.35 (t, J = 1.6 Hz, 1H, Ar-H), 8.15 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.91 (d, J = 3.2 Hz, 1H, Thiazole-H), 7.88 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.65 (t, J = 7.8 Hz, 1H, Ar-H), 7.40 (d, J = 3.2 Hz, 1H, Thiazole-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.8, 167.5, 144.2, 137.2, 134.8, 134.2, 130.0, 129.8, 128.9, 120.3.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R' (L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product R-X 2-Halothiazole R-X->Oxidative_Addition R'-B(OR)2 3-Formylphenyl- boronic acid R'-B(OR)2->Transmetalation Base Base (e.g., Na2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_reaction Reaction Setup cluster_execution Reaction cluster_workup Work-up & Purification Reagents Combine 3-formylphenylboronic acid, 2-bromothiazole, Pd catalyst, and base Solvent Add solvent (e.g., Toluene/Ethanol/H2O) Reagents->Solvent Inert_Atmosphere Purge with N2 or Ar Solvent->Inert_Atmosphere Heating Heat to reflux (80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Extraction Dilute with EtOAc and H2O, separate organic layer Monitoring->Extraction Upon completion Washing Wash with H2O and brine Extraction->Washing Drying Dry over Na2SO4 and concentrate Washing->Drying Purification Column chromatography on silica gel Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for synthesis.

Application Notes and Protocols for the Synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Thiazol-2-yl-benzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary protocol described is based on the robust and versatile Stille cross-coupling reaction. Alternative synthetic strategies, including Suzuki coupling and Direct C-H Arylation, are also discussed.

Introduction

This compound is a heterocyclic aromatic aldehyde containing both a thiazole and a benzaldehyde moiety. These structural features make it a key intermediate for the synthesis of a wide range of biologically active compounds. The thiazole ring is a common scaffold in many pharmaceuticals, while the aldehyde group serves as a versatile handle for further chemical modifications, such as the formation of imines, amines, and other functional groups.

The synthesis of this bifunctional molecule can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between the thiazole and benzene rings. This application note focuses on a detailed protocol for the Stille coupling of 3-bromobenzaldehyde and 2-(tributylstannyl)thiazole.

Primary Synthetic Route: Stille Cross-Coupling

The Stille reaction is a powerful method for the formation of C-C bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium complex.[1] This method is well-suited for the synthesis of this compound due to its tolerance of various functional groups, including the aldehyde moiety.[1]

Reaction Scheme

Figure 1: General scheme for the Stille cross-coupling reaction.

Experimental Protocol

Materials:

  • 3-Bromobenzaldehyde

  • 2-(Tributylstannyl)thiazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Saturated aqueous solution of potassium fluoride (KF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 mmol, 1.0 eq.), 2-(tributylstannyl)thiazole (1.1 mmol, 1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask via a syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-bromobenzaldehyde) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of celite, washing with diethyl ether (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for eluting the product.[2]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
ParameterValue
Starting Materials 3-Bromobenzaldehyde, 2-(Tributylstannyl)thiazole
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 70-90% (based on analogous reactions)
Purification Method Column Chromatography (Silica Gel)

Table 1: Summary of reaction parameters for the Stille coupling synthesis of this compound.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another highly effective palladium-catalyzed cross-coupling reaction that utilizes an organoboron compound instead of an organotin compound.[3] This method is often preferred due to the lower toxicity of boron-containing reagents.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Brief Protocol: The reaction would involve coupling 3-bromobenzaldehyde with a thiazole-2-boronic acid or its pinacol ester derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system such as dioxane/water or DMF.[4][5]

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical approach.[6] In this case, the C-H bond at the 2-position of the thiazole ring would be directly coupled with 3-bromobenzaldehyde.

Reaction Scheme:

Figure 3: General scheme for the Direct C-H Arylation reaction.

Brief Protocol: This reaction would typically be carried out by heating thiazole and 3-bromobenzaldehyde in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a high-boiling solvent like DMF or DMA.[7][8] Regioselectivity can be a challenge in C-H activation, and careful optimization of reaction conditions is often necessary to favor arylation at the desired C2-position of the thiazole.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 3-Bromobenzaldehyde 2-(Tributylstannyl)thiazole Pd(PPh3)4 Reaction Stir in DMF 100 °C, 12-24h Reactants->Reaction Combine Workup KF Treatment Filtration Aqueous Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Analysis NMR, MS Purification->Analysis Pure Product

Caption: Experimental workflow for the synthesis of this compound via Stille coupling.

Signaling Pathway of Catalytic Cycle

stille_cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation RedElim Pd(0)L_n Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArX 3-Bromobenzaldehyde SnR 2-(Tributylstannyl)thiazole Product This compound SnX Bu3SnBr

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and should be handled with care.

  • Solvents such as DMF, diethyl ether, hexane, and ethyl acetate are flammable and should be used in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Stille cross-coupling reaction provides a reliable and high-yielding method for the synthesis of this compound. The provided protocol, along with the alternative routes, offers researchers and drug development professionals a comprehensive guide to accessing this important synthetic intermediate. Careful execution of the experimental procedure and adherence to safety precautions are essential for a successful outcome.

References

Purification of 3-Thiazol-2-yl-benzaldehyde from a Reaction Mixture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Thiazol-2-yl-benzaldehyde is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this building block is paramount to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, catering to researchers, scientists, and professionals in drug development. The methodologies described herein are designed to remove common impurities, including unreacted starting materials, by-products, and reagents. Three primary purification techniques are presented: bisulfite extraction, column chromatography, and recrystallization.

Potential Impurities

The nature and quantity of impurities in the crude product depend heavily on the synthetic route employed. A common method for the synthesis of aryl-thiazoles is the Suzuki-Miyaura coupling reaction. Should this method be used to synthesize this compound, potential impurities could include:

  • Unreacted Starting Materials: 3-formylphenylboronic acid and 2-bromothiazole.

  • Homocoupling Products: Biphenyl-3,3'-dicarbaldehyde and 2,2'-bithiazole.

  • Dehalogenated By-products: Benzaldehyde.

  • Protodeboronation Product: Thiazole.

  • Catalyst Residues: Palladium complexes and ligands.

  • Oxidation Product: 3-(1,3-thiazol-2-yl)benzoic acid.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of the recommended techniques.

Purification Method Principle Advantages Disadvantages Typical Purity Expected Yield
Bisulfite Extraction Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.Highly selective for aldehydes, excellent for removing non-aldehyde impurities, scalable.Requires an additional step to regenerate the aldehyde, potential for emulsion formation.>98%85-95%
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.High resolution, capable of separating closely related compounds.Can be time-consuming, requires significant solvent volumes, potential for product decomposition on silica.>99%70-90%
Recrystallization Purification of a solid based on differences in solubility of the compound and impurities in a solvent.Simple, cost-effective, can yield highly pure crystalline material.Requires the compound to be a solid, dependent on finding a suitable solvent, potential for product loss in the mother liquor.>99.5%60-85%

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This method is highly effective for the selective removal of the aldehyde from the crude reaction mixture.[1][2][3]

Materials:

  • Crude this compound mixture

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Ethyl acetate

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the crude reaction mixture in methanol (approximately 10 mL per 1 g of crude material) in a round-bottom flask.

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (5 mL per 1 g of crude material).

    • Stopper the funnel and shake vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

    • Add deionized water (20 mL per 1 g of crude material) and ethyl acetate (20 mL per 1 g of crude material).

    • Shake the funnel and allow the layers to separate. The non-aldehydic impurities will remain in the organic layer.

    • Drain the aqueous layer containing the bisulfite adduct into a clean flask. Extract the organic layer with a small portion of deionized water and combine the aqueous layers.

  • Regeneration of the Aldehyde:

    • Return the combined aqueous layers to the separatory funnel.

    • Add ethyl acetate (20 mL per 1 g of initial crude material).

    • Slowly add 10% aqueous sodium hydroxide solution dropwise while swirling, until the pH of the aqueous layer is >12 (check with pH paper). This will regenerate the aldehyde.

    • Shake the separatory funnel to extract the purified aldehyde into the ethyl acetate layer.

    • Separate the organic layer. Extract the aqueous layer with two more portions of ethyl acetate.

    • Combine all organic layers.

  • Work-up:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This technique is suitable for achieving very high purity, especially for removing structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • Preparation:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate for TLC analysis to determine the optimal solvent system. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1). The desired compound should have an Rf value of approximately 0.3. For polar heterocyclic aldehydes, streaking on the TLC plate can be an issue due to the interaction with acidic silanol groups on the silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.

    • Prepare the crude sample for loading by dissolving it in a minimal amount of the mobile phase or adsorbing it onto a small amount of silica gel.

  • Elution:

    • Load the sample onto the top of the packed column.

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

If the crude this compound is a solid, recrystallization can be an effective method for obtaining a highly pure crystalline product.

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen for aromatic aldehydes include ethanol, isopropanol, and ethyl acetate. A mixed solvent system like ethyl acetate/hexane can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during cooling to promote the formation of large crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for determining the purity of aromatic aldehydes. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Visualization of the Purification Workflow

The following diagram illustrates a comprehensive workflow for the purification of this compound.

Purification_Workflow crude Crude Reaction Mixture bisulfite Bisulfite Extraction crude->bisulfite non_aldehyde Non-Aldehyde Impurities bisulfite->non_aldehyde Organic Phase adduct Aqueous Bisulfite Adduct bisulfite->adduct Aqueous Phase regeneration Regeneration (NaOH) adduct->regeneration extraction Solvent Extraction regeneration->extraction crude_aldehyde Crude Purified Aldehyde extraction->crude_aldehyde column Column Chromatography crude_aldehyde->column fractions Collect Pure Fractions column->fractions recrystallization Recrystallization fractions->recrystallization pure_solid Pure Crystalline Product recrystallization->pure_solid analysis Purity Analysis (HPLC, NMR) pure_solid->analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: 3-Thiazol-2-yl-benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiazol-2-yl-benzaldehyde is a versatile bifunctional building block in organic synthesis, incorporating both a reactive aldehyde group and a thiazole moiety. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, such as condensation and multicomponent reactions, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, highlighting its utility in the synthesis of Schiff bases, chalcones, and products of Knoevenagel condensation.

Key Synthetic Applications

The aldehyde group of this compound is readily employed in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are crucial for generating molecular diversity and synthesizing compounds with potential therapeutic applications.

Synthesis of Thiazolyl Schiff Bases (Imines)

Application Note: The condensation of this compound with various primary amines provides a straightforward route to Schiff bases (imines). These compounds are valuable intermediates and have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.[1] The formation of the azomethine (-C=N-) linkage is typically catalyzed by a few drops of acid.

Experimental Protocol: General Procedure for Schiff Base Synthesis[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of methanol or ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then washed with n-hexane, filtered, and dried. If further purification is needed, the crude product can be recrystallized from a suitable solvent like ethanol.

EntryAmine ReactantProductSolventTime (h)Yield (%)
1AnilineN-(3-(thiazol-2-yl)benzylidene)anilineMethanol585-95
24-Fluoroaniline4-Fluoro-N-(3-(thiazol-2-yl)benzylidene)anilineEthanol488-96
34-Nitroaniline4-Nitro-N-(3-(thiazol-2-yl)benzylidene)anilineEthanol682-90
42-AminopyridineN-(3-(thiazol-2-yl)benzylidene)pyridin-2-amineMethanol580-92

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Synthesis of Thiazolyl Chalcones (Claisen-Schmidt Condensation)

Application Note: Chalcones, or α,β-unsaturated ketones, are important precursors for the synthesis of various heterocyclic compounds like pyrimidines and thiazines.[2] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone. Thiazole-containing chalcones are of significant interest due to their potential as anticancer and antimicrobial agents.[3]

Experimental Protocol: General Procedure for Chalcone Synthesis[2]
  • Reaction Setup: Dissolve this compound (10 mmol) and an appropriate acetophenone derivative (10 mmol) in 30 mL of ethanol in a flask.

  • Base Addition: Prepare a 50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). Add this solution dropwise to the flask at room temperature with vigorous stirring.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature for 20-24 hours. The formation of a solid precipitate usually indicates product formation.

  • Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7). The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried. The crude chalcone can be purified by recrystallization from ethanol.

EntryKetone ReactantProductCatalystTime (h)Yield (%)
1Acetophenone1-phenyl-3-(3-(thiazol-2-yl)phenyl)prop-2-en-1-one50% KOH2475-85
24-Hydroxyacetophenone1-(4-hydroxyphenyl)-3-(3-(thiazol-2-yl)phenyl)prop-2-en-1-one50% KOH2080-90
34-Methoxyacetophenone1-(4-methoxyphenyl)-3-(3-(thiazol-2-yl)phenyl)prop-2-en-1-one50% NaOH2478-88
44-Chloroacetophenone1-(4-chlorophenyl)-3-(3-(thiazol-2-yl)phenyl)prop-2-en-1-one50% NaOH2272-82

Note: Yields are representative and based on analogous reactions.

Knoevenagel Condensation

Application Note: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base (e.g., piperidine, ammonium salts).[4][5] This reaction is highly efficient for creating α,β-unsaturated products, which are key intermediates in the synthesis of fine chemicals and pharmaceuticals. Using this compound in this reaction allows for the synthesis of compounds like (E)-2-cyano-3-(3-(thiazol-2-yl)phenyl)acrylonitrile, a potential precursor for more complex heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation[6]
  • Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), an active methylene compound (e.g., malononitrile, 10 mmol), and a catalytic amount of piperidine (0.2 mmol) or ammonium acetate.

  • Solvent: Add 30 mL of a suitable solvent such as ethanol, benzene, or isopropanol.

  • Reaction Execution: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. The solid is washed with cold ethanol and dried. If the product does not precipitate, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel.

EntryActive Methylene Cpd.ProductCatalystSolventYield (%)
1Malononitrile2-((3-(thiazol-2-yl)phenyl)methylene)malononitrilePiperidineEthanol85-95
2Ethyl CyanoacetateEthyl 2-cyano-3-(3-(thiazol-2-yl)phenyl)acrylatePiperidineBenzene80-90
3Diethyl MalonateDiethyl 2-((3-(thiazol-2-yl)phenyl)methylene)malonate(NH₄)₂CO₃None (Solvent-free)75-88
4Barbituric Acid5-((3-(thiazol-2-yl)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione(NH₄)OAcEthanol82-92

Note: Yields are representative and based on analogous reactions.

Drug Discovery Workflow

The derivatives synthesized from this compound often enter a drug discovery and development pipeline due to the known biological importance of the thiazole scaffold. A conceptual workflow is outlined below.

References

Application Notes and Protocols: Derivatization of 3-Thiazol-2-yl-benzaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. 3-Thiazol-2-yl-benzaldehyde is a versatile starting material for generating diverse libraries of compounds. The aldehyde functionality serves as a reactive handle for the synthesis of various derivatives, including Schiff bases, hydrazones, and chalcones, which have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of Schiff base derivatives and their biological evaluation.

Section 1: Synthesis of Thiazole-Based Schiff Base Derivatives

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and efficient method for generating molecular diversity. This protocol details the synthesis of Schiff base derivatives from a thiazole-containing amine and various benzaldehydes. While the specific data presented is for derivatives of a phenyl thiazole amine, the synthetic methodology is directly applicable to derivatives of this compound.

Experimental Protocol: Synthesis of Thiazole-Based Schiff Bases

This protocol is adapted from the synthesis of thiazole-based Schiff bases.[1]

Materials:

  • 4-(Thiazol-2-yl)aniline

  • Substituted benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde)

  • Methanol

  • N-hexane

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 25 mmol of 4-(thiazol-2-yl)aniline in 40 mL of methanol.

  • Add 25 mmol of the desired substituted benzaldehyde to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C with stirring for 5 hours.

  • After 5 hours, turn off the heat and allow the mixture to cool to room temperature overnight.

  • Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Wash the resulting residue with n-hexane and filter to collect the crude product.

  • Hydrolyze the crude product by suspending it in water, followed by extraction with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the purified Schiff base derivative.

Section 2: Biological Activity of Thiazole Derivatives

The synthesized thiazole derivatives can be screened for a variety of biological activities. The following data summarizes the in vitro antibacterial and antioxidant activities of representative thiazole-based Schiff bases.

Data Presentation: Antimicrobial and Antioxidant Activity

The following tables present quantitative data for thiazole-based Schiff bases, demonstrating their potential as antimicrobial and antioxidant agents.[1]

Table 1: In Vitro Antibacterial Activity of Thiazole-Based Schiff Bases

Compound IDDerivativeTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Amoxicillin (mm)
1 4-((E)-(phenylimino)methyl)phenyl)thiazoleE. coli20010.50 ± 0.0218.00 ± 0.01
2 4-((E)-((4-nitrophenyl)imino)methyl)phenyl)thiazoleE. coli20014.40 ± 0.0418.00 ± 0.01
1 4-((E)-(phenylimino)methyl)phenyl)thiazoleS. aureus20012.50 ± 0.0317.00 ± 0.04
2 4-((E)-((4-nitrophenyl)imino)methyl)phenyl)thiazoleS. aureus20015.00 ± 0.0117.00 ± 0.04

Table 2: DPPH Radical Scavenging Activity of Thiazole-Based Schiff Bases

Compound IDDerivativeIC₅₀ (µg/mL)Ascorbic Acid IC₅₀ (µg/mL)
1 4-((E)-(phenylimino)methyl)phenyl)thiazole3.603.91
3 4-(((4-hydroxyphenyl)imino)methyl)phenyl)thiazole3.653.91

Section 3: Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Synthesized thiazole derivatives (stock solutions)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Include a positive control (a known antibiotic) and a negative control (broth with no bacteria) on each plate.

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Section 4: Visualizations

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Derivatization Product cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D E Antimicrobial Assays D->E F Cytotoxicity Assays D->F G Other Biological Screens D->G

Caption: Synthetic workflow for the derivatization of this compound.

Diagram 2: Representative Signaling Pathway

Many thiazole derivatives have been found to inhibit enzymes involved in bacterial cell wall synthesis. The following diagram illustrates a simplified representation of the peptidoglycan biosynthesis pathway, a common target for antimicrobial agents.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm A UDP-NAG B UDP-NAM A->B MurA/B C UDP-NAM-pentapeptide B->C MurC-F D Lipid II C->D MraY E Peptidoglycan Polymerization D->E Transglycosylase F Cross-linking E->F Transpeptidase G Thiazole Derivative (Potential Inhibitor) G->E G->F

Caption: Potential inhibition of bacterial cell wall synthesis by thiazole derivatives.

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of 3-Thiazol-2-yl-benzaldehyde, a synthetic heterocyclic compound with potential therapeutic applications. The following sections detail the methodologies for evaluating its efficacy against a panel of pathogenic bacteria and fungi, presenting the data in a clear and structured format.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of the thiazole ring contribute to its diverse biological functions.[3] This document focuses on this compound, a specific derivative, and outlines the standardized in vitro screening procedures to ascertain its antimicrobial potential. The protocols provided are based on established methods for antimicrobial susceptibility testing.[4][5][6]

Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound was evaluated against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary screening was performed using the agar well diffusion method to determine the zone of inhibition, followed by the broth microdilution method to quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation

The quantitative results of the antimicrobial screening are summarized in the tables below for easy comparison.

Table 1: Zone of Inhibition of this compound against various microbial strains.

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive16
Escherichia coli (ATCC 25922)Gram-negative14
Pseudomonas aeruginosa (ATCC 27853)Gram-negative12
Candida albicans (ATCC 90028)Fungus20
Aspergillus niger (ATCC 16404)Fungus15

Table 2: MIC and MBC/MFC of this compound.

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 25923)62.5125
Bacillus subtilis (ATCC 6633)125250
Escherichia coli (ATCC 25922)125250
Pseudomonas aeruginosa (ATCC 27853)250500
Candida albicans (ATCC 90028)31.2562.5
Aspergillus niger (ATCC 16404)62.5125

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Agar Well Diffusion Assay

This method is a preliminary screening technique to assess the antimicrobial activity of a compound.[7][8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent control (e.g., DMSO)

  • Bacterial and fungal cultures

Protocol:

  • Prepare and sterilize MHA and SDA media according to the manufacturer's instructions and pour them into sterile petri dishes.

  • Allow the agar to solidify completely.

  • Prepare microbial inoculums by adjusting the turbidity to 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Aseptically create wells (6 mm in diameter) in the agar plates using a sterile cork borer.[9]

  • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells.

  • Place standard antibiotic/antifungal discs and a solvent control on the agar surface.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well and disc.

Broth Microdilution Method for MIC and MBC/MFC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[6][11][12]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Micropipettes

  • Test compound (this compound)

  • Standard antibiotic/antifungal

  • Microbial inoculums

  • Resazurin dye (optional, for viability indication)

Protocol for MIC Determination:

  • Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.

  • Prepare a microbial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Protocol for MBC/MFC Determination:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh, drug-free MHA or SDA plates.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro antimicrobial screening of this compound.

Caption: Workflow for in vitro antimicrobial screening.

Potential Mechanism of Action

While the exact mechanism of action for this compound is yet to be elucidated, many thiazole derivatives are known to interfere with essential bacterial processes. One potential pathway involves the inhibition of bacterial cell division by targeting proteins like FtsZ.[5]

signaling_pathway Compound This compound Inhibition Inhibition Compound->Inhibition FtsZ FtsZ Protein Z_ring Z-ring Formation FtsZ->Z_ring CellDivision Bacterial Cell Division Z_ring->CellDivision Inhibition->FtsZ Inhibition->Z_ring prevents Block Blockage

Caption: Postulated mechanism of antimicrobial action.

References

Application Notes and Protocols for Anticancer Activity Screening of 3-Thiazol-2-yl-benzaldehyde and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can exert cytotoxic effects through diverse mechanisms such as inducing apoptosis, inhibiting key signaling pathways, and disrupting cellular processes.[3] Thiazole-based drugs like Dasatinib and Ixazomib have already been approved for cancer treatment, encouraging further research into this class of compounds.[1] This document provides a comprehensive guide for screening the anticancer potential of thiazole derivatives, using 3-Thiazol-2-yl-benzaldehyde as a representative scaffold. It includes detailed protocols for essential in vitro assays and summarizes reported activities of various thiazole analogues to serve as a reference for researchers in the field of oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.

Table 1: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeHepG2 (Liver)HCT-15 (Colon)A549 (Lung)Hela (Cervical)MCF-7 (Breast)HT-29 (Colon)MDA-MB-231 (Breast)Reference
Diphyllin Thiazole 5d0.3>10>10----[4]
Diphyllin Thiazole 5e0.4>10>10----[4]
Thiazole 2a---1.832.152.04-[5]
Thiazole 2b---1.952.262.18-[5]
Thiazole 2f---1.762.081.97-[5]
Thiazole 2i---2.042.372.25-[5]
Hydrazinyl-Thiazole 4c7.26---2.57--[6]
3-nitrophenylthiazolyl 4d------1.21[7]
2-acetylhydrazine 4----5.73--

Note: "-" indicates data not available. Lower IC50 values indicate higher potency.

Signaling Pathways and Experimental Workflow

The anticancer activity of thiazole derivatives is often linked to the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis. Two such key pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.[3][7][8][9] A typical workflow for screening novel compounds involves initial cytotoxicity assessment, followed by mechanistic studies to elucidate the mode of action, including apoptosis induction, cell cycle arrest, and pathway inhibition.

G cluster_workflow Experimental Workflow for Anticancer Screening A Cancer Cell Lines (e.g., MCF-7, HepG2, A549) B Compound Treatment (this compound derivative) A->B C Cell Viability Assay (MTT Assay) B->C D Determine IC50 Value C->D G Mechanism of Action Studies D->G Select Potent Compounds E Apoptosis Assay (Annexin V/PI Staining) F Cell Cycle Analysis (Propidium Iodide Staining) G->E G->F H Western Blot Analysis (Signaling Pathway Proteins) G->H

Caption: A general workflow for screening the anticancer activity of novel compounds.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PLCg->Angiogenesis Akt_path Akt Pathway PI3K->Akt_path MAPK_path MAPK Pathway RAS->MAPK_path Akt_path->Angiogenesis MAPK_path->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized.[9]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[2]

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • For suspension cells: Centrifuge the plate at 1,000 x g for 5 minutes, carefully aspirate the supernatant, and then add the solubilization solution.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in appropriate culture plates or flasks. Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[3][7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

    • Necrotic cells: Annexin V-negative / PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Materials:

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[6]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat approximately 1-2 x 10⁶ cells with the test compound for 24 hours. Harvest the cells by trypsinization (if adherent) and centrifugation.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cells.[1][12]

  • Incubation: Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[1][6]

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and VEGFR-2 pathways.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-VEGFR2, anti-VEGFR2, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. After treatment with the thiazole derivative, place the plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[8] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE: Normalize protein concentrations. Mix 20-40 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run at a constant voltage.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer or 5% BSA/TBST as recommended) overnight at 4°C.[13][14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[8]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the ratio of phosphorylated protein to total protein.

References

Application Notes and Protocols for Cytotoxicity Assays of 3-Thiazol-2-yl-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-Thiazol-2-yl-benzaldehyde represent a class of compounds with significant potential in anticancer drug discovery. Their mechanism of action often involves the induction of cytotoxicity in cancer cells. Accurate and reproducible assessment of this cytotoxic activity is crucial for the identification and development of lead compounds. These application notes provide detailed protocols for commonly used cytotoxicity assays and present a summary of the cytotoxic effects of related thiazole derivatives.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various thiazole derivatives, including those with structural similarities to this compound, against a panel of human cancer cell lines. This data, gathered from various studies, serves as a reference for the potential efficacy of this class of compounds. The MTT assay was a common method used to determine these IC50 values.[1][2][3]

Table 1: In Vitro Cytotoxic Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]

Compound IDR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a H--
4b Br31.5 ± 1.9151.7 ± 3.13
4c OCH₃2.57 ± 0.167.26 ± 0.44
5 OCOCH₃28.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51

Table 2: In Vitro Cytotoxic Activity of Thiazole Derivatives against MDA-MB-231 Breast Cancer Cell Line [3]

Compound IDStructure DescriptionIC50 (µM) vs. MDA-MB-231
4b 4-chlorophenylthiazolyl3.52
4c 4-bromophenylthiazolyl4.89
4d 3-nitrophenylthiazolyl1.21
Sorafenib (Standard) -1.18

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives or related test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A general experimental workflow for assessing the cytotoxicity of novel compounds.

apoptosis_pathway Hypothetical Signaling Pathway for this compound Derivatives cluster_intrinsic Intrinsic Apoptosis Pathway compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax_bak Bax/Bak (Pro-apoptotic) compound->bax_bak upregulates bcl2->bax_bak inhibits mitochondrion Mitochondrion bax_bak->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of action involving the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Kinase Inhibition Assay Using 3-Thiazol-2-yl-benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have emerged as a major class of therapeutic targets. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This document provides detailed application notes and protocols for the characterization of novel 3-Thiazol-2-yl-benzaldehyde analogs as potential kinase inhibitors using in vitro kinase activity assays.

Thiazole derivatives have demonstrated inhibitory activity against a range of kinases, including serine/threonine and tyrosine kinases.[2][3] Notably, various analogs have been investigated as inhibitors of PI3K/mTOR, c-Met, Aurora kinases, and cyclin-dependent kinases (CDKs).[2][4][5][6] The methodologies described herein are broadly applicable for screening and profiling the inhibitory activity of this compound analogs against a panel of kinases to determine their potency and selectivity.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative this compound analog (referred to as Compound T) was evaluated against a panel of commercially available kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction. The results are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Kinase TargetCompound T IC50 (nM)Staurosporine IC50 (nM)
PI3Kα865
mTOR22110
c-Met15020
CDK24508
GSK-3β29015

Table 1: Inhibitory activity of a representative this compound analog (Compound T) against a panel of kinases.[4][7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR, c-Met, CDK2, GSK-3β)

  • Kinase substrate peptide

  • ATP

  • This compound analog (Compound T) or other inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (or similar)[7]

  • White, opaque 96-well or 384-well plates[7]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities[7]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound analog in 100% DMSO.[7]

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[7]

    • Prepare a "no inhibitor" control (DMSO only).[7]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.[7]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[7]

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[7]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[7]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[7]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Analog This compound Analog Thiazole_Analog->PI3K inhibits Thiazole_Analog->mTORC1 inhibits Kinase_Assay_Workflow start Start prep_compound Compound Preparation 1. Prepare 10 mM stock in DMSO 2. Serial dilution (1:3) start->prep_compound prep_reagents Reagent Preparation 1. Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) start->prep_reagents assay_plate Assay Plate Setup 1. Add 2.5 µL diluted compound/DMSO 2. Add 2.5 µL Kinase prep_compound->assay_plate prep_reagents->assay_plate pre_incubation Pre-incubation 10 min at Room Temp assay_plate->pre_incubation kinase_reaction Kinase Reaction 1. Add 5 µL Substrate/ATP Mix 2. Incubate 60 min at 30°C pre_incubation->kinase_reaction adp_detection1 ADP Detection (Step 1) 1. Add 10 µL ADP-Glo™ Reagent 2. Incubate 40 min at Room Temp kinase_reaction->adp_detection1 adp_detection2 ADP Detection (Step 2) 1. Add 20 µL Kinase Detection Reagent 2. Incubate 30 min at Room Temp adp_detection1->adp_detection2 read_plate Measure Luminescence Plate Reader adp_detection2->read_plate analyze_data Data Analysis 1. Plot Luminescence vs. [Inhibitor] 2. Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Molecular Docking of 3-Thiazol-2-yl-benzaldehyde with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] These compounds are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

One such critical target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is implicated in the proliferation and survival of various cancer cells.[2] This document provides a detailed protocol for the molecular docking of 3-Thiazol-2-yl-benzaldehyde, a representative thiazole-containing small molecule, with the kinase domain of EGFR. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein, offering insights into potential inhibitory activity.[1]

These application notes will guide researchers through the process of setting up, performing, and analyzing a molecular docking experiment to evaluate the potential of this compound as an EGFR inhibitor.

Data Presentation: Docking Results Summary

The following table summarizes the hypothetical molecular docking results of this compound against the EGFR kinase domain (PDB ID: 1M17).[5][6][7] The results are compared with Erlotinib, a known EGFR inhibitor that is co-crystallized in the 1M17 structure. The docking scores, representing binding affinity, are presented in kcal/mol, where a more negative value indicates a stronger interaction.[1][3]

Compound NameTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bond Interactions (Ligand Atom - Residue Atom)
This compound EGFR Kinase Domain1M17-7.2Met793, Leu718, Val726, Ala743, Lys745, Cys797Aldehyde Oxygen - Met793 (Backbone NH)
Erlotinib (Reference) EGFR Kinase Domain1M17-8.9Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797N1 of Quinazoline - Met793 (Backbone NH)

Experimental Protocols

This section provides a detailed step-by-step protocol for conducting a molecular docking study of this compound with the EGFR kinase domain using AutoDock Vina.

1. Software and Resource Requirements:

  • Molecular Visualization Software: UCSF Chimera or PyMOL

  • Docking Software: AutoDock Vina[8]

  • Preparation Scripts: AutoDockTools (MGLTools)

  • Protein Data Bank (PDB): For retrieving the target protein structure.

  • PubChem or similar database: For retrieving the ligand structure.

2. Protocol for Protein Preparation:

  • Retrieve the Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the PDB database (PDB ID: 1M17).[5][6][7]

  • Clean the Protein Structure:

    • Open the downloaded PDB file in UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands (in this case, Erlotinib).[9]

    • If the protein has multiple chains, retain only the chain relevant for the docking study (typically Chain A for 1M17).[2]

  • Prepare the Receptor for Docking:

    • Use AutoDockTools to add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared protein structure in the PDBQT file format (e.g., 1M17_protein.pdbqt).[10]

3. Protocol for Ligand Preparation:

  • Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

  • Prepare the Ligand for Docking:

    • Open the ligand file in AutoDockTools.

    • The software will automatically detect the root atom and rotatable bonds. The number of rotatable bonds can be adjusted if necessary.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).[10][11]

4. Protocol for Molecular Docking using AutoDock Vina:

  • Define the Binding Site (Grid Box Generation):

    • The binding site can be defined based on the position of the co-crystallized ligand (Erlotinib) in the original PDB file.

    • In AutoDockTools, load the prepared protein PDBQT file.

    • Center the grid box on the active site. For 1M17, the ATP-binding pocket is the region of interest.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, ensuring it is large enough to allow the ligand to move freely. A typical size would be 25 x 25 x 25 Å.[12]

    • Note the coordinates for the center of the grid box and its dimensions.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and the grid box dimensions.

    • An example conf.txt file content:

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing the PDBQT files and the configuration file.

    • Execute the AutoDock Vina command: vina --config conf.txt --log docking_log.txt[13]

  • Analysis of Docking Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.

    • Use a molecular visualization tool to analyze the top-ranked pose.

    • Examine the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[1][3]

    • Compare the binding mode and affinity of this compound with that of the reference inhibitor (Erlotinib) to assess its potential as an EGFR inhibitor.

Mandatory Visualizations

EGFR Signaling Pathway Diagram:

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand This compound (Potential Inhibitor) Ligand->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Molecular Docking Experimental Workflow:

Molecular_Docking_Workflow Start Start PrepProtein Protein Preparation (PDB: 1M17) Start->PrepProtein PrepLigand Ligand Preparation (this compound) Start->PrepLigand GridGen Grid Box Generation (Define Binding Site) PrepProtein->GridGen Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Result Analysis (Binding Affinity & Pose) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking experiments.

References

Application Notes and Protocols for High-Throughput Screening of a 3-Thiazol-2-yl-benzaldehyde-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-throughput screening (HTS) is a critical process in modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets or pathways.[1] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign utilizing a hypothetical library of compounds based on the 3-Thiazol-2-yl-benzaldehyde scaffold. This class of compounds has shown potential in modulating various signaling pathways, making it a valuable starting point for identifying novel therapeutic agents.[2][3] The following sections will detail the experimental workflow, present hypothetical screening data, and outline the protocols for a representative kinase inhibition assay.

Data Presentation: Hypothetical Screening Campaign

A primary HTS campaign was hypothetically conducted to identify inhibitors of a specific kinase, "Kinase X," from a library of 10,000 this compound derivatives. The initial screen was performed at a single compound concentration of 10 µM.[4][5] Hits were identified as compounds that exhibited greater than 50% inhibition of Kinase X activity. These primary hits were then subjected to a secondary screen to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size10,000
Screening Concentration10 µM
Number of Primary Hits150
Hit Rate1.5%

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDScaffoldIC50 (nM) against Kinase X
TZB-001This compound75
TZB-002This compound120
TZB-003This compound250
Staurosporine (Control)Indolocarbazole10

Experimental Protocols

The following protocols describe a typical workflow for a high-throughput screening campaign, from initial assay development to hit confirmation.

Assay Development and Miniaturization

The success of an HTS campaign relies on a robust and reproducible assay.[6]

  • Assay Choice : A biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for this campaign.[1]

  • Optimization : The assay is initially developed in a 96-well format to optimize parameters such as enzyme concentration, substrate concentration (ideally at or near the Km), and ATP concentration.[1]

  • Miniaturization : The optimized assay is then miniaturized to a 384-well or 1536-well plate format to reduce reagent consumption and increase throughput.[4]

  • Quality Control : The Z'-factor, a statistical measure of assay quality, is determined using positive (known inhibitor) and negative (DMSO vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[6]

Reagent Preparation
  • Assay Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[1]

  • Enzyme Solution : Dilute the target kinase ("Kinase X") to the pre-determined optimal concentration in the assay buffer.[1]

  • Substrate/ATP Solution : Prepare a solution containing the peptide substrate and ATP at their optimal concentrations in the assay buffer.[1]

  • Compound Library : The this compound library compounds are typically stored in DMSO.[5] For the primary screen, compounds are formatted in assay-ready plates at the desired screening concentration.

High-Throughput Screening Protocol

This protocol outlines the automated steps for the primary screen.

  • Compound Dispensing : Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive control (e.g., Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[1]

  • Enzyme Addition : Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.[1]

  • Incubation : Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.[1]

  • Reaction Initiation : Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.[1]

  • Reaction Incubation : Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.[1]

  • Detection : Add the detection reagents (e.g., TR-FRET antibody cocktail) and incubate as required.

  • Data Acquisition : Read the plate using a compatible plate reader.

Hit Confirmation and Dose-Response Analysis
  • Hit Selection : Analyze the primary screening data to identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).

  • Compound Re-synthesis/Purity Analysis : Confirm the identity and purity of the hit compounds.

  • Dose-Response Curves : Perform serial dilutions of the confirmed hit compounds and re-test in the assay to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation Assay_Development Assay Development (96-well format) Miniaturization Miniaturization (384/1536-well format) Assay_Development->Miniaturization Z_Factor Z'-Factor Determination (>0.5) Miniaturization->Z_Factor Compound_Plating Compound Library Plating Z_Factor->Compound_Plating Reagent_Addition Automated Reagent Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis & Hit Selection Data_Acquisition->Data_Analysis Dose_Response Dose-Response Curves (IC50) Data_Analysis->Dose_Response SAR_Expansion Structure-Activity Relationship (SAR) Expansion Dose_Response->SAR_Expansion

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical Signaling Pathway

Derivatives of benzaldehyde and thiazole have been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways.[3][7] The diagram below illustrates a simplified representation of these interconnected pathways, which are often dysregulated in cancer. A hypothetical inhibitor from the this compound library is shown to block a key kinase in this network.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 AKT->STAT3 Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Inhibitor This compound Derivative (TZB-001) Inhibitor->AKT

Caption: A simplified signaling pathway potentially targeted by a this compound derivative.

References

Application Notes and Protocols: Developing a Structure-Activity Relationship (SAR) for 3-Thiazol-2-yl-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. When incorporated into a benzaldehyde structure at the 3-position, the resulting 3-Thiazol-2-yl-benzaldehyde core offers a versatile platform for developing novel therapeutic agents. These derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This document provides a detailed guide to understanding the structure-activity relationships (SAR) of this compound class, along with protocols for their synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the thiazole and benzaldehyde rings. The aldehyde group itself is a key feature, often serving as a reactive handle for synthesizing more complex downstream compounds like hydrazones or for direct interaction with biological targets.

Key SAR Observations:

  • Anticancer Activity: Substitutions on the benzaldehyde ring and modifications of the thiazole moiety can dramatically impact cytotoxic potency. For instance, the introduction of hydroxyl and bromo groups on the benzylidene hydrazinyl moiety attached to a thiazole core has been shown to enhance anticancer activity against cell lines such as MCF-7 and HepG2.

  • Enzyme Inhibition: Thiazole derivatives have shown potent inhibitory activity against various enzymes. For example, thiazolylhydrazone derivatives have been identified as effective acetylcholinesterase (AChE) inhibitors, with IC50 values in the nanomolar range. The nature of the substituent on the hydrazone moiety is critical for potent inhibition. Similarly, certain thiazole derivatives act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key target in angiogenesis.

  • General Trends: The planarity and electronic properties of the entire molecule, dictated by the substituents, play a crucial role in target binding. Electron-donating or withdrawing groups can modulate the pKa of the thiazole nitrogen and the reactivity of the aldehyde, thereby influencing pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative biological data for selected thiazole derivatives, providing a basis for SAR analysis.

Table 1: Anticancer Activity of Thiazole Derivatives Data extracted from studies on thiazole-based compounds with demonstrated cytotoxicity.

Compound IDR1 (Benzaldehyde Ring)R2 (Thiazole Ring/Linker)Cell LineIC50 / GI50 (µM)Reference
4a 4-OHHMCF-710.45 ± 0.65
4a 4-OHHHepG215.19 ± 0.94
4c 4-OH, 3-OCH3HMCF-72.57 ± 0.16
4c 4-OH, 3-OCH3HHepG27.26 ± 0.44
11f 4-OCH3 (on phenyl ring)Coumarin-based moietyA-549 (Lung)0.025
11f 4-OCH3 (on phenyl ring)Coumarin-based moietyMCF-7 (Breast)0.029

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives Data extracted from studies on thiazole-based enzyme inhibitors.

Compound IDR Group (on Hydrazone)EnzymeIC50 (µM)Reference
2e 4-FluorophenylAcetylcholinesterase (AChE)0.040 ± 0.001
2g 4-ChlorophenylAcetylcholinesterase (AChE)0.031 ± 0.001
2i 4-BromophenylAcetylcholinesterase (AChE)0.028 ± 0.001
4c 4-OH, 3-OCH3 (on benzylidene)VEGFR-20.15
11f 4-OCH3 (on phenyl ring)VEGFR-22.90 ± 0.010

Experimental Protocols

3.1. General Synthesis of this compound Derivatives

The synthesis of the title compounds often involves a multi-step process, typically starting with the Hantzsch thiazole synthesis or a modified version thereof.

Protocol: Synthesis of 2-Aryl-Thiazole Precursor

  • Reaction Setup: To a solution of an appropriate phenacyl bromide (1 mmol) in ethanol (20 mL), add a substituted thioamide (1 mmol).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-thiazole.

Protocol: Synthesis of Thiazolyl-oxy-benzaldehydes

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-4-hydroxymethyl-thiazole (1 mmol) and a hydroxybenzaldehyde (e.g., 3-hydroxybenzaldehyde) (1.1 mmol) in a suitable solvent like DMF or acetone.

  • Base Addition: Add a base such as potassium carbonate (K2CO3) (2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 60-80 °C for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and purify by column chromatography on silica gel or by recrystallization to obtain the desired 3-(thiazol-methoxy)-benzaldehyde derivative.

3.2. Biological Evaluation Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 25 µL of acetylthiocholine iodide (ATCI), 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of different concentrations of the test compounds to the wells.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution.

  • Incubation and Measurement: Incubate the plate at 37 °C and measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. The percent inhibition is determined by comparing the reaction rates of the sample to a control (without inhibitor). IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Design 1. Design Derivatives (Vary R1, R2) Synthesis 2. Chemical Synthesis Design->Synthesis Purify 3. Purification & Characterization Synthesis->Purify Screening 4. In Vitro Screening (e.g., MTT, Enzyme Assay) Purify->Screening Test Compounds Data 5. Data Analysis (Calculate IC50) Screening->Data SAR 6. Establish SAR Data->SAR Biological Data Optimize 7. Lead Optimization SAR->Optimize Optimize->Design Iterate Design VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K/Akt Dimer->PI3K RAS Ras/Raf/MEK/ERK Dimer->RAS Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation PI3K->Proliferation RAS->Proliferation MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Thiazole Derivatives (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) (Viable cells form formazan) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-(Thiazol-2-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(Thiazol-2-yl)benzaldehyde via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to synthesize 3-(Thiazol-2-yl)benzaldehyde is resulting in low or no yield. What are the most common causes?

Low conversion in this specific Suzuki coupling can stem from several factors related to its heteroaromatic and functionalized nature:

  • Catalyst Deactivation or Inhibition : The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1] Additionally, the active Pd(0) species is sensitive to oxygen; inadequate degassing of the reaction mixture is a common reason for catalyst deactivation.[2]

  • Suboptimal Reaction Conditions : The choice of catalyst, ligand, base, and solvent is highly substrate-dependent and critical for success. An inappropriate combination of these parameters is a frequent cause of low yields.[1]

  • Side Reactions : Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. The most common are protodeboronation of the boronic acid and homocoupling of the reactants.[1][3]

  • Poor Substrate Solubility : The starting materials, particularly heteroaromatic compounds, may have limited solubility in common Suzuki reaction solvents, which can severely limit the reaction rate.[1][4]

Q2: I am observing significant side products. What are they and how can I minimize them?

The most prevalent side reactions in this coupling are:

  • Protodeboronation : This is the hydrolysis of the boronic acid partner (e.g., 3-formylphenylboronic acid) to the corresponding arene (benzaldehyde). This is especially problematic with heteroaryl boronic acids and can be promoted by high temperatures and the presence of water.[3]

    • Minimization Strategies :

      • Use a more stable boronic ester, such as a pinacol ester.[3]

      • Employ milder bases like potassium fluoride (KF) instead of stronger bases.[5]

      • For highly sensitive substrates, consider using strictly anhydrous conditions.[3]

      • Operate at the lowest temperature that allows for a reasonable reaction rate.[2]

  • Homocoupling : This involves the coupling of two molecules of the boronic acid or two molecules of the halide. The homocoupling of boronic acids is often promoted by the presence of oxygen.

    • Minimization Strategies : Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][3]

  • Dehalogenation : This is the replacement of the halide on the electrophile (e.g., 3-bromobenzaldehyde or 2-bromothiazole) with a hydrogen atom.

    • Minimization Strategies : This side reaction can sometimes be influenced by the choice of base or solvent; screening different conditions may be necessary.[3]

Q3: How does the 2-substituted thiazole ring specifically impact the reaction?

The thiazole ring introduces unique challenges. The nitrogen atom can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] Furthermore, 2-heteroaryl boronic acids are known to be particularly susceptible to protodeboronation.[3] To overcome these issues, the selection of a suitable ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can often promote the desired reaction pathway and prevent catalyst inhibition.[2][6]

Q4: Does the benzaldehyde functional group cause any specific problems?

The aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki reactions.[7] As an electron-withdrawing group, it can make an aryl halide partner (e.g., 3-bromobenzaldehyde) more reactive towards the initial oxidative addition step. However, under certain conditions, aldehydes can potentially interact with the catalyst or other reaction components. If issues are suspected, protecting the aldehyde as an acetal during the coupling, followed by deprotection, is a viable strategy.

Q5: My starting materials are not fully soluble in the chosen solvent. What should I do?

Poor solubility is a common problem that severely hinders reaction rates.[1]

  • Solvent Screening : Try a different solvent or a solvent mixture. Common solvents include toluene, dioxane, THF, and DMF, often mixed with water.[1][3] A mixture of an organic solvent with water can improve the solubility of both the organic substrates and the inorganic base.[8]

  • Temperature Increase : Gradually increasing the reaction temperature can improve solubility and reaction rate, but be mindful of promoting side reactions like protodeboronation.[1]

  • Change Reagents : If solubility issues persist with a boronic acid, switching to a more soluble boronic ester derivative (e.g., pinacol ester) might be beneficial.

Troubleshooting and Optimization Guide

Use the following workflow and data tables to systematically troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_sm 1. Verify Starting Materials (Purity, Integrity) start->check_sm check_setup 2. Review Reaction Setup - Inert Atmosphere (Degassing)? - Anhydrous Solvents (if needed)? check_sm->check_setup If OK optimize_conditions 3. Screen Reaction Parameters check_setup->optimize_conditions If OK catalyst Catalyst / Ligand - Use Pd(0) or efficient precatalyst. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). optimize_conditions->catalyst base Base - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure base is a fine powder. optimize_conditions->base solvent Solvent - Ensure reactant solubility. - Try Dioxane/H₂O, Toluene/H₂O, or DMF. optimize_conditions->solvent temp Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C). optimize_conditions->temp success Improved Yield catalyst->success base->success solvent->success temp->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Data Tables for Optimization

Table 1: Troubleshooting Common Suzuki Coupling Issues

Issue ObservedPotential Cause(s)Recommended Action(s)
No Reaction Inactive catalyst; Incorrect base or solvent.Verify catalyst activity on a simple system. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O).[1]
Low Conversion Poor solubility; Catalyst inhibition; Insufficient temperature.Change solvent to improve solubility.[4] Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to counter thiazole inhibition.[2][9] Gradually increase reaction temperature.[10]
Protodeboronation Base is too strong; High temperature; Excess water.Switch to a milder base (e.g., KF).[5] Use the corresponding boronic ester. Lower the reaction temperature.
Homocoupling Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and the reaction vessel before adding the catalyst. Maintain a positive inert gas pressure.[3]
Inconsistent Results Impure reagents; Inconsistent degassing; Base quality.Use high-purity starting materials and solvents. Standardize the degassing procedure. Use a freshly opened or finely ground base.

Table 2: Illustrative Screening of Reaction Conditions

This table provides a starting point for screening conditions for the coupling of a halo-aromatic (Ar¹-X) and a boronic acid/ester (Ar²-B(OR)₂).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90Low
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100Moderate
3Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)THF/H₂O (4:1)80Moderate
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (2:1)90High
5Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100High

Note: Yields are illustrative and will depend on the specific substrates used.

Detailed Experimental Protocol (General Procedure)

This protocol outlines the general setup for a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Reagents & Equipment:

  • Aryl/Heteroaryl Halide (e.g., 3-Bromobenzaldehyde) (1.0 equiv)

  • Boronic Acid/Ester (e.g., Thiazole-2-boronic acid pinacol ester) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or similar reaction vessel, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (0.02 equiv), the ligand (0.04 equiv), and the base (2.0 equiv).

  • Establish Inert Atmosphere : Seal the flask with a septum or glass stopper. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three to five times to ensure all oxygen is removed.[2]

  • Solvent Addition : Prepare the solvent mixture (e.g., 4:1 1,4-dioxane/water) and degas it by bubbling argon through the liquid for at least 20-30 minutes. Add the required volume of the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and attach a condenser if refluxing. Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by an appropriate method, typically column chromatography on silica gel.

Key Component Relationships in Suzuki Coupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Product pd0 Pd(0)Lₙ Active Catalyst pd2_aryl Ar¹-Pd(II)-X Oxidative Addition Product pd0->pd2_aryl Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar² Transmetalation Product pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) aryl_halide Ar¹-X (e.g., 3-Halobenzaldehyde) boronic_acid Ar²-B(OR)₂ (e.g., 2-Thiazoleboronic acid) base Base (e.g., K₃PO₄) base->boronic_acid Activates

Caption: Key components and their roles in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-Thiazol-2-yl-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions. The two primary routes are the Suzuki-Miyaura coupling, which utilizes an arylboronic acid (or ester) and an aryl halide, and the Stille coupling, which uses an organotin reagent.

Q2: Why is my cross-coupling reaction yield consistently low?

A2: Low yields can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and the presence of impurities. The sulfur atom in the thiazole ring can sometimes coordinate to the palladium catalyst, leading to inhibition.[1] Additionally, side reactions like protodeboronation (in Suzuki coupling) or homo-coupling can consume starting materials.[2]

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: Common side products in the synthesis of this compound include homo-coupled products (biphenyl or bithiazole species), dehalogenated starting material (benzaldehyde), and the reduction of the aldehyde to a hydroxymethyl group.[3] To minimize these, ensure a thoroughly inert atmosphere to prevent oxygen-induced homo-coupling, choose a milder base to reduce dehalogenation, and consider protecting the aldehyde group if reduction is a significant issue.[4]

Q4: Is it necessary to protect the aldehyde group on the benzaldehyde starting material?

A4: While not always mandatory, protecting the aldehyde group, typically as an acetal, is a common strategy to prevent side reactions.[4] The unprotected aldehyde can sometimes be reduced to an alcohol under certain coupling conditions.[3] Protection adds extra steps (protection and deprotection) but can significantly improve the yield and purity of the final product by preventing undesired transformations of the formyl group.[4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
No or Low Conversion of Starting Material 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to air. 2. Catalyst Poisoning: The sulfur atom of the thiazole ring can inhibit the palladium catalyst.[1] 3. Suboptimal Conditions: Incorrect choice of base, solvent, or temperature.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Consider using specialized ligands that are more resistant to sulfur poisoning. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). Gradually increase the temperature.
Significant Dehalogenation of Aryl Halide 1. Base is too strong or reactive. 2. Presence of protic impurities (water). 3. High reaction temperature. 1. Switch to a weaker or non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[4] 2. Ensure all solvents and reagents are rigorously dried and the reaction is run under anhydrous conditions. 3. Attempt the reaction at a lower temperature for a longer duration.
Aldehyde Group is Reduced to an Alcohol 1. In-situ generation of a reducing agent. Certain reaction conditions, particularly in DMF/water mixtures at high temperatures, can lead to the reduction of the aldehyde.[3] 2. Instability of the aldehyde under basic conditions. 1. Protect the aldehyde as a diethyl acetal before the coupling reaction. The acetal is stable to the coupling conditions and can be easily removed afterward with a mild acid wash.[4] 2. Use milder bases and lower reaction temperatures.
Formation of Homo-Coupled Byproducts 1. Presence of Oxygen: Oxygen can facilitate the oxidative homo-coupling of boronic acids (Suzuki) or organostannanes (Stille). 2. Sub-optimal catalyst/ligand ratio. 1. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[2] 2. Optimize the ratio of the palladium precursor to the phosphine ligand.
Difficulty in Product Purification 1. Removal of Tin Byproducts (Stille Coupling): Tributyltin or trimethyltin halides can be difficult to separate from the desired product. 2. Complex reaction mixture due to multiple side products. 1. After the reaction, quench with an aqueous solution of KF to precipitate the tin fluoride, which can be removed by filtration. Perform multiple extractions and careful column chromatography. 2. Address the root cause of side product formation using this guide. If necessary, consider derivatizing the final product to alter its polarity for easier separation.

Quantitative Data from Representative Syntheses

Disclaimer: The data presented below is for analogous systems and should be used as a reference for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Halides with Arylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901875-85[5]
4-Bromobenzaldehyde (protected)Phenylboronic acidPd(OAc)₂ / SPhos (2/4)K₃PO₄Toluene8014>95 (conv.)[4]
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9018~80[5]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand (1.5/3)KFDioxane1101274[6]

Table 2: Stille Coupling of Aryl Halides with Organostannanes

Aryl HalideOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Iodide2-(Tributylstannyl)tellurophenePd(PPh₃)₄ / CuI (5/10)CsFDMF8012~70-90[7]
Aryl BromideVinylstannanePd(PPh₃)₄ (5)CuTCDioxane1001685[8]
2-BromothiazoleArylstannanePdCl₂(PPh₃)₂ (3)NoneToluene11024~60-80(Adapted from)

Experimental Protocols

The following are representative protocols for the synthesis of this compound via Suzuki-Miyaura and Stille couplings. Note: These are generalized procedures and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling (with Aldehyde Protection)

This protocol involves a three-step sequence: protection of 3-bromobenzaldehyde, Suzuki-Miyaura coupling, and deprotection.

Step A: Protection of 3-Bromobenzaldehyde as a Diethyl Acetal

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 1-bromo-3-(diethoxymethyl)benzene by column chromatography on silica gel.

Step B: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-3-(diethoxymethyl)benzene (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the mixture with vigorous stirring at 80-100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

Step C: Deprotection of the Acetal

  • Extract the crude product from the coupling reaction with ethyl acetate.

  • Wash the organic layer with water and brine, then concentrate under reduced pressure.

  • Dissolve the crude acetal in a mixture of THF and 1M HCl.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize the mixture with saturated aqueous NaHCO₃ and extract the final product, this compound, with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Protocol 2: Stille Coupling

This protocol describes a direct coupling without aldehyde protection, which may require more careful optimization to avoid side reactions.

  • To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or DMF via syringe.

  • If using a co-catalyst like CuI (10 mol%), add it at this stage.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and add an aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Pathways and Side Reactions

G cluster_suzuki Suzuki-Miyaura Pathway cluster_stille Stille Pathway cluster_side Common Side Reactions sm1_suzuki 3-Bromobenzaldehyde cat_suzuki Pd Catalyst, Base sm1_suzuki->cat_suzuki dehalogenation Benzaldehyde sm1_suzuki->dehalogenation homo_coupling Biphenyl + Bithiazole sm1_suzuki->homo_coupling sm2_suzuki Thiazole-2-boronic ester sm2_suzuki->cat_suzuki product This compound cat_suzuki->product C-C Coupling reduction [3-(Thiazol-2-yl)phenyl]methanol product->reduction sm1_stille 3-Bromobenzaldehyde cat_stille Pd Catalyst sm1_stille->cat_stille sm2_stille 2-(Tributylstannyl)thiazole sm2_stille->cat_stille cat_stille->product C-C Coupling

Caption: Primary synthetic routes and major side reactions.

Troubleshooting Workflow: Low Product Yield

G start Problem: Low Yield check_reagents Check Purity & Stoichiometry of Starting Materials start->check_reagents check_atmosphere Is Reaction Under Strictly Inert Atmosphere? check_reagents->check_atmosphere degas Degas Solvents/Reagents & Repeat check_atmosphere->degas No check_catalyst Is Catalyst Active? check_atmosphere->check_catalyst Yes degas->check_catalyst new_catalyst Use Fresh Catalyst/ Pre-catalyst check_catalyst->new_catalyst No optimize_conditions Screen Base, Solvent, & Temperature check_catalyst->optimize_conditions Yes new_catalyst->optimize_conditions increase_loading Increase Catalyst Loading protect_aldehyde Consider Aldehyde Protection Strategy increase_loading->protect_aldehyde optimize_conditions->increase_loading end Improved Yield protect_aldehyde->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Aldehyde Protection Strategy Workflow

G start 3-Bromobenzaldehyde protect Protect (Triethyl Orthoformate, p-TsOH) start->protect protected_sm Protected Aldehyde (Acetal) protect->protected_sm coupling Suzuki / Stille Coupling protected_sm->coupling protected_product Protected Product coupling->protected_product deprotect Deprotect (Aqueous Acid) protected_product->deprotect final_product This compound deprotect->final_product

Caption: Workflow for synthesis using an aldehyde protection strategy.

References

Technical Support Center: Synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Thiazol-2-yl-benzaldehyde. The primary focus is on overcoming low yields in the Suzuki-Miyaura cross-coupling reaction, a common and effective method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2-bromothiazole and 3-formylphenylboronic acid. This reaction is favored for its high tolerance of various functional groups and its generally good yields under optimized conditions.

Q2: I am not getting any product. What are the most critical factors to check?

A2: If there is a complete failure of the reaction, the most critical factors to investigate are:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) species are sensitive to oxygen, and improper handling or storage can lead to deactivation.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Quality: Verify the purity of your starting materials, 2-bromothiazole and 3-formylphenylboronic acid. Impurities can interfere with the catalytic cycle.

Q3: What are the common side reactions that lead to low yields?

A3: The two most common side reactions that consume starting materials and reduce the yield of the desired product are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (in this case, benzaldehyde). It is often promoted by elevated temperatures and the presence of water.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This side reaction can be favored in the presence of oxygen.

Q4: How can I purify the final product, this compound?

A4: Purification of the aldehyde product can be achieved through several methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from byproducts and unreacted starting materials.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from a reaction mixture by forming a solid bisulfite adduct. The adduct can be filtered off and then the aldehyde can be regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in the Suzuki-Miyaura synthesis of this compound and provides potential solutions.

Issue 1: Low Conversion of Starting Materials

Potential Causes:

  • Suboptimal Catalyst System: The combination of palladium source and ligand may not be optimal for the coupling of an electron-rich heterocycle like 2-bromothiazole.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Br bond of 2-bromothiazole, can be slow.

  • Improper Reaction Conditions: The temperature, solvent, or base may not be ideal for this specific transformation.

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen or impurities in the reaction mixture.

Solutions:

  • Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl couplings.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. Some Suzuki couplings require heating to reflux in solvents like dioxane or toluene to proceed at a reasonable rate.

  • Vary the Base and Solvent: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of solvent (e.g., dioxane/water, toluene/water, DMF) should ensure the solubility of all reactants.

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere throughout the reaction. Degas all solvents before use.

Issue 2: Significant Formation of Byproducts

Potential Causes:

  • Protodeboronation of 3-formylphenylboronic acid: The aldehyde-functionalized boronic acid may be susceptible to hydrolysis, especially at higher temperatures.

  • Homocoupling of 3-formylphenylboronic acid: The presence of oxygen can promote the unwanted coupling of two boronic acid molecules.

Solutions:

  • Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Consider using a weaker base like NaHCO₃ or KF.

  • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and reagents can minimize protodeboronation.

  • Rigorous Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen and minimize homocoupling.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

The following table summarizes typical yields obtained for Suzuki-Miyaura coupling reactions involving substrates similar to 2-bromothiazole and 3-formylphenylboronic acid under various conditions. These values should serve as a benchmark for what can be expected and as a guide for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001265
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O901878
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane100892
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110685

Note: Yields are for illustrative purposes and are based on reported values for analogous reactions. Actual yields for the synthesis of this compound may vary and require optimization.

Experimental Protocols

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general starting point and may require optimization for your specific setup and reagent quality.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole, 3-formylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromothiazole - 3-Formylphenylboronic acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Logic for Low Yields

troubleshooting_logic start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion high_conversion High Conversion, Low Isolation check_conversion->high_conversion Yes low_conversion Low Conversion check_conversion->low_conversion No check_byproducts Analyze for Byproducts (Protodeboronation, Homocoupling) high_conversion->check_byproducts optimize_purification Optimize Purification (Chromatography, Recrystallization) high_conversion->optimize_purification optimize_catalyst Optimize Catalyst System (Pd source, Ligand) low_conversion->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Base, Solvent) low_conversion->optimize_conditions check_inert Ensure Rigorous Inert Atmosphere low_conversion->check_inert improved_yield Improved Yield optimize_catalyst->improved_yield optimize_conditions->improved_yield check_inert->improved_yield check_byproducts->improved_yield optimize_purification->improved_yield

Caption: A logical guide for troubleshooting low reaction yields.

Technical Support Center: Purification of Polar Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzaldehyde derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the purification of polar benzaldehyde derivatives, offering potential causes and solutions.

1. Column Chromatography Issues

Problem Potential Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline on a silica gel column. - The compound is highly polar and interacts too strongly with the acidic silica gel. - The chosen eluent is not polar enough.- Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-3% triethylamine. Flush the column with this mixture before loading your compound. - Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol, ethyl acetate) in your mobile phase. For very polar compounds, a solvent system containing methanol in dichloromethane with a small amount of ammonium hydroxide can be effective. - Switch stationary phase: Consider using a more inert stationary phase like alumina or a reverse-phase (e.g., C18) column.
The compound appears to decompose on the column. - The aldehyde is sensitive to the acidic nature of the silica gel, leading to degradation or polymerization. - The compound is unstable over long periods on the stationary phase.- Use deactivated silica gel as described above. - Run the column quickly (flash chromatography) to minimize the time the compound spends on the column. - Consider protecting the aldehyde group as an acetal before chromatography if it is particularly sensitive.
Poor separation of the desired compound from impurities of similar polarity. - The solvent system lacks the necessary selectivity.- Perform thorough TLC analysis with a variety of solvent systems to find one that provides the best separation (aim for a ΔRf > 0.2). - Use a shallow gradient elution during column chromatography to improve resolution between closely eluting spots.

2. Recrystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling the solution. - Too much solvent was used, and the solution is not saturated. - The compound is highly soluble in the chosen solvent even at low temperatures. - The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Add an anti-solvent: Add a solvent in which your compound is insoluble dropwise to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The cooling rate is too fast.- Choose a solvent with a lower boiling point. - Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Colored impurities remain in the crystals. - The impurity has similar solubility characteristics to the product. - Impurities were trapped within the crystal lattice due to rapid crystal formation.- Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.

3. Liquid-Liquid Extraction Issues

Problem Potential Cause(s) Suggested Solution(s)
Low recovery of the polar benzaldehyde from the organic phase. - The compound is too polar and has significant solubility in the aqueous phase. - The pH of the aqueous phase is not optimal for partitioning.- Increase the salinity of the aqueous phase by adding brine (saturated NaCl solution) to decrease the solubility of the organic compound in the aqueous layer. - Adjust the pH: For aminobenzaldehydes, make the aqueous phase basic (pH > 8) to suppress the protonation of the amine, making it less water-soluble. For hydroxybenzaldehydes, a neutral or slightly acidic pH is generally preferred. - Use a more polar organic solvent for the extraction, such as ethyl acetate.
Emulsion formation at the interface. - High concentration of impurities or the compound itself acting as a surfactant.- Allow the mixture to stand for a longer period. - Add a small amount of brine. - Filter the entire mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: My polar benzaldehyde derivative is unstable and polymerizes easily. How can I purify it?

A: Instability, especially for compounds like 2-aminobenzaldehyde and 4-aminobenzaldehyde, is a common challenge.[1][2] Consider the following strategies:

  • Work at lower temperatures during extractions and solvent removal.

  • Avoid strong acids and bases if your compound is sensitive.

  • For column chromatography, use deactivated silica gel and run the column as quickly as possible.

  • Purification via a derivative: Sometimes, it's easier to purify a more stable derivative. For example, aldehydes can be converted to their bisulfite adducts, which are crystalline solids that can be isolated and then converted back to the aldehyde.

Q2: How do I choose the right solvent for recrystallizing a highly polar benzaldehyde derivative?

A: The ideal solvent is one in which your compound is highly soluble when hot and sparingly soluble when cold. For polar compounds, common choices include:

  • Water: Often a good choice for very polar compounds like dihydroxybenzaldehydes.

  • Ethanol or Methanol: These are good polar, protic solvents.

  • Mixed solvent systems: An ethanol/water or ethyl acetate/hexane mixture can be effective. You dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent until turbidity appears, then reheat to clarify and cool slowly.

Q3: Can I use a protecting group strategy to simplify purification?

A: Yes, this can be a very effective approach. If your molecule has multiple reactive functional groups (e.g., both a hydroxyl and an aldehyde group), you can selectively protect one group while you perform reactions or purification on the other. For instance, the aldehyde can be protected as an acetal. This strategy adds extra steps to your synthesis but can significantly simplify purification by altering the polarity and stability of your compound.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical data for common polar benzaldehyde derivatives to aid in the selection of purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility Profile
2-Aminobenzaldehyde C₇H₇NO121.1432-34Predicted: ~1.8 (for -NH₃⁺)Soluble in water, ethanol, and ether.[1][3]
4-Aminobenzaldehyde C₇H₇NO121.1471-72Predicted: 1.88 (for -NH₃⁺)[4]Soluble in alcohol and benzene; insoluble in water.[2]
3,4-Dihydroxybenzaldehyde C₇H₆O₃138.12150-153Weakly acidic.[5]Soluble in ethanol (~20 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL); sparingly soluble in aqueous buffers.[6][7]
4-Formylbenzoic acid C₈H₆O₃150.13245-2473.77-3.78[8][9]Soluble in water, methanol, DMSO, ether, and chloroform.[9] Insoluble in water according to another source.[10]
4-Hydroxybenzaldehyde C₇H₆O₂122.12115-118-Slightly soluble in water; soluble in ethanol, ether, and acetone.
Syringaldehyde C₉H₁₀O₄182.17110.5-111-Recrystallizes well from aqueous methanol.
Vanillin C₈H₈O₃152.1581-837.40Soluble in ethanol, ether, and hot water (1g in 16mL at 80°C).

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is for acid-sensitive compounds that may degrade on standard silica gel.

  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 1-3% triethylamine to the eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent.

  • Flush the Column: Pour the slurry into the column and allow the solvent to drain. Flush the packed column with one to two column volumes of the eluent containing triethylamine.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.

  • Elute: Proceed with the chromatography using the triethylamine-containing eluent.

Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation

This liquid-liquid extraction protocol is useful for separating aldehydes from non-aldehydic impurities.

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol, THF, or DMF.

  • Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds. The bisulfite will react with the aldehyde to form a charged adduct.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Shake the funnel to partition the components.

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while the non-aldehydic impurities will remain in the organic layer.

  • (Optional) Recovery of Aldehyde: To recover the aldehyde, isolate the aqueous layer, add an organic solvent, and make the solution basic (e.g., with NaOH) to reverse the reaction. The aldehyde can then be extracted into the organic layer.

Protocol 3: General Recrystallization Procedure

This is a general protocol that can be adapted for various polar benzaldehyde derivatives.[11][12]

  • Dissolve the Impure Compound: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate to the boiling point of the solvent.

  • Add Solvent Portion-wise: Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • (Optional) Decolorize: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Visualizations

Purification_Method_Selection start Crude Product is_solid Is the compound a solid? start->is_solid extraction Liquid-Liquid Extraction (e.g., acid-base or bisulfite) start->extraction If impurities have different acidity/basicity solubility_check Solubility Test: Good solvent (hot) Poor solvent (cold)? is_solid->solubility_check Yes chromatography Column Chromatography is_solid->chromatography No (Liquid) is_stable Is it thermally stable? recrystallize Recrystallization is_stable->recrystallize Yes is_stable->chromatography No solubility_check->is_stable Yes solubility_check->chromatography No protecting_group Consider Protecting Group Strategy chromatography->protecting_group If decomposition occurs

Caption: Decision tree for selecting a purification method.

Caption: Impact of pH on the ionization and water solubility of representative polar benzaldehydes.

References

Improving the stability of 3-Thiazol-2-yl-benzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Thiazol-2-yl-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution stem from the reactivity of both the benzaldehyde and the thiazole moieties. The primary degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (3-(thiazol-2-yl)benzoic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Aromatic aldehydes and thiazole-containing compounds can be sensitive to light. Exposure to UV or even visible light can lead to complex degradation pathways, including photo-oxygenation of the thiazole ring.

  • pH Sensitivity: The stability of the compound can be significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions. For instance, under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction. While this compound has a benzylic proton, extreme pH should still be avoided.

  • Solvent Effects: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can influence reaction rates.

Q2: I am observing a decrease in the purity of my this compound solution over time. What could be the cause?

A2: A decrease in purity over time is likely due to chemical degradation. The most common cause is oxidation of the aldehyde to a carboxylic acid, especially if the solution is not protected from air and light. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure the solution is stored in a tightly sealed container, protected from light (e.g., using an amber vial), and at a low temperature.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can initiate degradation. Use high-purity, peroxide-free solvents.

  • Atmosphere: If possible, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit oxidation. Common antioxidants for aldehydes include:

  • Hydroquinone

  • Catechol

  • Butylated hydroxytoluene (BHT)

It is recommended to start with a low concentration (e.g., 10-100 ppm) and evaluate its effectiveness and compatibility with your experimental system.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Protic Solvent (e.g., Methanol, Ethanol)
  • Symptom: Significant decrease in the concentration of the parent compound within a short period when dissolved in a protic solvent.

  • Possible Causes:

    • Acetal/Hemiacetal Formation: Aldehydes can react with alcohols to form hemiacetals and acetals, especially in the presence of acid or base catalysts.

    • Solvent-Mediated Degradation: The solvent may be participating in or catalyzing degradation pathways.

  • Troubleshooting Steps:

    • Analyze for Byproducts: Use analytical techniques like HPLC-MS to identify potential hemiacetal or acetal adducts.

    • Switch to an Aprotic Solvent: If possible, use a less reactive aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • Control pH: Ensure the solution is buffered to a neutral pH to minimize acid or base-catalyzed reactions.

Issue 2: Color Change and Precipitation in Solution Upon Exposure to Light
  • Symptom: The solution develops a yellow or brown tint, and a precipitate may form after exposure to ambient or UV light.

  • Possible Cause:

    • Photodegradation: The compound is likely undergoing photodegradation, leading to the formation of colored, insoluble byproducts. A potential pathway involves photo-oxygenation of the thiazole ring.

  • Troubleshooting Steps:

    • Protect from Light: Always handle and store solutions of this compound in amber or foil-wrapped containers.

    • Use a Photostability Chamber: For controlled experiments, use a photostability chamber to quantify the effect of light exposure.

    • Consider a UV-Absorbing Excipient: In a formulated product, the addition of a UV-absorbing excipient may be beneficial.

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Degradation of a Substituted Benzaldehyde in Aqueous Solution at 40°C

pHHalf-life (t½) in hours (Illustrative)Primary Degradation Pathway
2.048Acid-catalyzed hydrolysis/reactions
4.5150Relatively stable
7.0120Slow oxidation
9.036Base-catalyzed reactions/oxidation

Table 2: Illustrative Solvent Effect on the Rate of Oxidation of a Substituted Benzaldehyde at 25°C (Open to Air)

SolventRelative Rate of Oxidation (Illustrative)
Acetonitrile1.0
Methanol2.5
Tetrahydrofuran (unstabilized)5.0
Dichloromethane1.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 20%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways Compound This compound Oxidation Oxidation (O2, Light, Metal Ions) Compound->Oxidation Aldehyde Oxidation Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Ring & Side-chain Reactions Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis pH-dependent reactions Carboxylic_Acid 3-(Thiazol-2-yl)benzoic acid Oxidation->Carboxylic_Acid Photo_Oxygenation Photo-oxygenated Thiazole Ring Products Photodegradation->Photo_Oxygenation Hydrolysis_Products Hydrolytic Degradants Hydrolysis->Hydrolysis_Products Troubleshooting_Workflow cluster_corrective_actions Corrective Actions Start Instability Observed (e.g., Purity Decrease, Color Change) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Check_Solvent Evaluate Solvent (Purity, Type) Start->Check_Solvent Analysis Analyze for Degradants (HPLC-MS) Check_Storage->Analysis Check_Solvent->Analysis Protect_Light Use Amber Vials/ Protect from Light Analysis->Protect_Light Use_Inert_Atmosphere Deoxygenate Solvent/ Use Inert Gas Analysis->Use_Inert_Atmosphere Change_Solvent Switch to Aprotic/ High-Purity Solvent Analysis->Change_Solvent Add_Stabilizer Add Antioxidant (e.g., BHT) Analysis->Add_Stabilizer Implement_Changes Implement Corrective Actions Protect_Light->Implement_Changes Use_Inert_Atmosphere->Implement_Changes Change_Solvent->Implement_Changes Add_Stabilizer->Implement_Changes

References

Troubleshooting inconsistent results in biological assays with 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Thiazol-2-yl-benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly inconsistent results, that may be encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not consistent between replicates. What are the potential causes?

Inconsistent results can stem from several factors, ranging from compound handling to assay conditions. Key areas to investigate include:

  • Compound Solubility: this compound, like many small molecules with aromatic rings, may have limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to significant variability.

  • Compound Stability: The stability of the compound in your specific assay medium and under your experimental conditions (e.g., temperature, light exposure) can affect its effective concentration over time.

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent dispensing of the compound or other reagents is a common source of variability.

  • Cell-Based Assay Variability: Inconsistent cell seeding density, passage number, or overall cell health can lead to variable responses.

  • Assay Signal Interference: The compound may interfere with the assay readout itself, for example, by autofluorescence or quenching in fluorescence-based assays.

Q2: I'm observing low or no activity of this compound in my assay. What should I check?

A lack of expected biological activity can be due to several factors:

  • Incorrect Compound Concentration: This could be due to degradation of the compound in stock solutions or in the assay plate.

  • Poor Solubility: If the compound is not fully dissolved, its effective concentration will be lower than intended.

  • Inappropriate Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the compound's activity.

  • Cellular Uptake: For cell-based assays, the compound may not be effectively entering the cells.

Q3: How can I address potential solubility issues with this compound?

Poor aqueous solubility is a common challenge for thiazole and benzaldehyde derivatives. Here are some strategies to improve solubility:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] The final concentration of the co-solvent in the assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.[1]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in the stock solvent.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer.

  • Use of Surfactants: In some cases, non-ionic surfactants can be used to increase the solubility of hydrophobic compounds.

Q4: Can this compound interfere with my assay readout?

Yes, interference is a possibility, especially in fluorescence-based assays. Compounds containing aromatic rings can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule.[2] It is crucial to perform control experiments to assess for such interference.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

High variability between replicate wells is a frequent issue that can obscure genuine experimental effects. Use the following guide to troubleshoot this problem.

Troubleshooting Workflow for High Replicate Variability

G Troubleshooting High Replicate Variability start High Variability Observed solubility Check Compound Solubility (Visual Inspection, Turbidity Measurement) start->solubility dissolved Is Compound Fully Dissolved? solubility->dissolved pipetting Review Pipetting Technique (Calibration, Technique) pipetting_ok Is Pipetting Accurate? pipetting->pipetting_ok cell_health Assess Cell Health & Seeding (Microscopy, Viability Assay) cells_ok Are Cells Consistent? cell_health->cells_ok mixing Ensure Proper Mixing (Plate Shaking) mixing_ok Is Mixing Adequate? mixing->mixing_ok dissolved->pipetting Yes optimize_sol Optimize Solubilization (Co-solvent, Sonication) dissolved->optimize_sol No pipetting_ok->cell_health Yes recalibrate Recalibrate/Train on Pipetting pipetting_ok->recalibrate No cells_ok->mixing Yes optimize_cells Optimize Cell Seeding Protocol cells_ok->optimize_cells No optimize_mixing Implement Consistent Mixing Step mixing_ok->optimize_mixing No end Reduced Variability mixing_ok->end Yes optimize_sol->end recalibrate->end optimize_cells->end optimize_mixing->end

Caption: A flowchart to diagnose and resolve high variability in experimental replicates.

Quantitative Data Summary: Co-solvent Usage

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO10-30 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations.[1]
Ethanol10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[1]
Issue 2: Suspected Compound Interference with Fluorescence-Based Assays

Autofluorescence or quenching by a test compound can lead to false positive or false negative results in fluorescence-based assays.

Workflow for Identifying Fluorescence Interference

G Identifying Fluorescence Interference start Suspected Interference autofluorescence Test for Autofluorescence (Compound + Buffer) start->autofluorescence is_autofluorescent Is Compound Autofluorescent? autofluorescence->is_autofluorescent quenching Test for Quenching (Compound + Fluorophore + Buffer) is_quenching Does Compound Quench? quenching->is_quenching is_autofluorescent->quenching No subtract_bg Subtract Compound Background Signal is_autofluorescent->subtract_bg Yes change_filters Use Different Fluorophore/Filters is_quenching->change_filters Yes no_interference No Significant Interference is_quenching->no_interference No subtract_bg->quenching orthogonal_assay Use an Orthogonal Assay (e.g., Luminescence, Absorbance) change_filters->orthogonal_assay orthogonal_assay->no_interference

Caption: A decision tree for identifying and mitigating compound interference in fluorescence assays.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Aqueous Buffers

This protocol provides a general method to determine the solubility of this compound in your specific assay buffer.

Materials:

  • This compound (solid)

  • Assay Buffer (e.g., PBS, cell culture medium)

  • Organic Solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution in your aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation.

  • Measure the turbidity of each dilution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear and does not show increased turbidity is considered the soluble limit in that buffer.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol helps determine the stability of this compound in your cell culture medium over the course of an experiment.[1]

Materials:

  • This compound stock solution

  • Complete cell culture medium (with serum and supplements)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of this compound in pre-warmed complete cell culture medium at the final assay concentration.

  • Aliquot the working solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point , remove one tube and immediately freeze it at -80°C to stop any degradation.

  • After collecting all time points , thaw the samples and analyze the concentration of this compound using a validated analytical method.

  • Plot the concentration of the compound versus time to determine its stability profile and half-life in the medium.

Protocol 3: Identifying Compound Autofluorescence

This protocol is designed to determine if this compound is intrinsically fluorescent at the wavelengths used in your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a series of dilutions of this compound in your assay buffer in a microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

  • Subtract the blank reading from the readings of the wells containing the compound.

  • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Signaling Pathway Considerations

While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, it is important to consider that benzaldehyde and thiazole moieties are present in various biologically active molecules. These can potentially interact with a range of cellular targets. If you suspect off-target effects are contributing to inconsistent results, consider the following:

  • Literature Review: Search for studies on compounds with similar structures to identify potential off-target activities.

  • Use of Control Compounds: Include well-characterized positive and negative control compounds in your assays to ensure your system is behaving as expected.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but uses a different detection method or technology.[3]

Illustrative Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor, highlighting potential points of interaction.

G Generic Signaling Pathway ligand Ligand receptor Receptor ligand->receptor transducer Signal Transducer receptor->transducer effector Effector Protein transducer->effector response Cellular Response effector->response inhibitor This compound (Potential Inhibitor) inhibitor->receptor inhibitor->transducer inhibitor->effector

Caption: A diagram showing potential points of inhibition by a small molecule in a signaling cascade.

References

Minimizing by-product formation in the synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize by-product formation during the synthesis of 3-Thiazol-2-yl-benzaldehyde, a critical step in many research and development pipelines.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 2-bromothiazole and 3-formylphenylboronic acid.

Q1: My reaction has a low yield and multiple spots on the TLC plate. What are the most common by-products and their causes?

A1: Low yields in the synthesis of this compound are typically due to the formation of specific by-products stemming from side reactions. The most common culprits are:

  • Homocoupling of Boronic Acid: Formation of biphenyl-3,3'-dicarbaldehyde . This occurs when two molecules of 3-formylphenylboronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1][2][3]

  • Protodeboronation: Formation of benzaldehyde . This is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. Electron-deficient boronic acids are particularly susceptible to this.[4]

  • Homocoupling of Aryl Halide: Formation of 2,2'-bithiazole . This involves the coupling of two molecules of 2-bromothiazole.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides and a stalled reaction.[1][5]

To identify the issue, it is crucial to analyze the crude reaction mixture by LC-MS or GC-MS and compare the masses of the by-products to these common structures.

Q2: I've identified biphenyl-3,3'-dicarbaldehyde (boronic acid homocoupling) as my main by-product. How can I minimize it?

A2: Homocoupling of the boronic acid is a frequent issue, often exacerbated by oxygen.[2][3] Here are the primary strategies to mitigate it:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a key contributor to homocoupling.[1] Use a Schlenk line or a glovebox for the reaction setup. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[4][5]

  • Use a Pd(0) Catalyst Source: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) state. This reduction step can sometimes favor side reactions. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst that rapidly generates Pd(0) can help.[1]

  • Optimize the Base: The choice and quality of the base are critical. A base that is too strong or has poor solubility can sometimes promote side reactions. Consider screening different bases. (See Table 1).

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: My main impurity is benzaldehyde, indicating protodeboronation. What are the best methods to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond and is a major pathway for boronic acid degradation, especially for electron-deficient ones like 3-formylphenylboronic acid.[4]

  • Use Anhydrous Conditions (If Possible): While many Suzuki protocols use aqueous bases, water is a proton source that facilitates protodeboronation.[4] If feasible for your specific substrate solubility, using a non-aqueous solvent system with a base like CsF or K₃PO₄ can be beneficial.

  • Choose the Right Base: Milder bases are often recommended to suppress protodeboronation. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than stronger bases like sodium hydroxide.[4]

  • Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[4][6] These are generally less prone to protodeboronation.[6]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for maximizing yield and minimizing by-products. The following table summarizes typical conditions and variables for optimization based on common Suzuki-Miyaura coupling protocols.

Table 1: Guideline for Optimizing Suzuki-Miyaura Coupling Conditions

ParameterStandard ConditionOptions for OptimizationRationale for Optimization & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ + Ligand, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos G3)Buchwald precatalysts are often highly active and efficient for challenging couplings.[4] Pd(OAc)₂ requires an added ligand.
Ligand (none if using Pd(PPh₃)₄)SPhos, XPhos, RuPhos, dppfBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-determining oxidative addition and reductive elimination steps, improving overall efficiency.[5]
Base K₂CO₃ (2.0 equiv)K₃PO₄, Cs₂CO₃, KF, CsFK₃PO₄ and Cs₂CO₃ are often more effective for heteroaryl couplings and can reduce protodeboronation.[4] The base must be sufficiently soluble.
Solvent System 1,4-Dioxane/Water (4:1)Toluene/Water, THF/Water, DMFThe solvent must solubilize all reactants. Anhydrous solvents like DMF can be used with bases like CsF to avoid protodeboronation.[7]
Temperature 80-100 °C60-110 °CStart at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. Lower temperatures may reduce side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • 3-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-formylphenylboronic acid, 2-bromothiazole, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[5]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the combined solvents for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.[4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromothiazole starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting your synthesis.

TroubleshootingWorkflow start Low Yield / High By-products Observed check_reagents 1. Check Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->check_reagents Systematic Check check_atmosphere 2. Ensure Rigorous Degassing (Freeze-Pump-Thaw or Sparging) check_reagents->check_atmosphere optimize_catalyst 3. Optimize Catalyst System (Screen Pd Source & Ligand) check_atmosphere->optimize_catalyst If problem persists optimize_base 4. Optimize Base (Screen K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent 5. Optimize Solvent (Ensure Solubility, Try Anhydrous) optimize_base->optimize_solvent adjust_temp 6. Adjust Temperature (Increase/Decrease as needed) optimize_solvent->adjust_temp end_node Improved Yield & Purity adjust_temp->end_node Resolution SuzukiCycleAndByproducts cluster_main_cycle Desired Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (with 2-Bromothiazole) pd0->ox_add transmetal Transmetalation (with Boronate) ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regenerates Catalyst product This compound red_elim->product homo Homocoupling (Biphenyl-3,3'-dicarbaldehyde) proto Protodeboronation (Benzaldehyde) boronic_acid 3-Formylphenylboronic Acid + Base -> Boronate boronic_acid->transmetal Desired Path boronic_acid->homo O2 Promotes boronic_acid->proto H+ Source (e.g., H2O)

References

Technical Support Center: Scaling Up the Synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Thiazol-2-yl-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a thiazole component and a benzaldehyde component. The most common coupling partners are 2-Bromothiazole and 3-Formylphenylboronic acid .

Q2: Why is the Suzuki-Miyaura reaction preferred for scale-up over other coupling reactions like the Stille coupling?

A2: The Suzuki-Miyaura reaction is often preferred for large-scale synthesis due to several advantages. The boronic acid reagents are generally more stable, less toxic, and more environmentally benign than the organotin reagents used in Stille coupling. Furthermore, the boronate byproducts are typically easier to remove during work-up and purification compared to toxic tin byproducts.[1]

Q3: What are the primary challenges when scaling up the Suzuki coupling for this synthesis?

A3: Key challenges during the scale-up of this synthesis include:

  • Catalyst Deactivation: Sulfur-containing heterocycles like thiazole can sometimes poison the palladium catalyst, leading to sluggish or incomplete reactions.[2]

  • Mass and Heat Transfer: Ensuring efficient mixing and maintaining uniform temperature becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" and increased byproduct formation.

  • Byproduct Formation: Common side reactions include the homocoupling of the boronic acid (forming a biphenyl dicarbaldehyde) and protodeboronation (loss of the boronic acid group).[3]

  • Purification: Removing residual palladium catalyst and process-related impurities to meet pharmaceutical-grade specifications can be challenging on a large scale.

Q4: How can I minimize catalyst deactivation when using a thiazole substrate?

A4: To minimize catalyst deactivation, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center and promote the desired catalytic cycle.[4]

  • Catalyst Loading: While lab-scale reactions might use 1-5 mol% of catalyst, optimization for scale-up may involve using lower catalyst loadings (ppm levels) to reduce cost and minimize residual metal in the final product. However, if deactivation is an issue, a slightly higher initial loading might be necessary.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent oxidative degradation of the catalyst and ligands.

Q5: What is protodeboronation and how can it be prevented?

A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a hydrogen atom. This consumes the starting material without forming the desired product. To mitigate this:

  • Use a suitable base: A strong enough base (e.g., K₃PO₄, Cs₂CO₃) is needed to facilitate the catalytic cycle, but overly harsh conditions can sometimes promote side reactions. The choice of base and its stoichiometry are critical.[5][6]

  • Use boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the free boronic acids.[4]

  • Control water content: While some Suzuki reactions benefit from aqueous co-solvents to dissolve the base, excess water can exacerbate protodeboronation. Careful control of the solvent system is key.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or Stalled Reaction Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.- Ensure the reaction is under a strict inert atmosphere. - Use a pre-catalyst or ensure the chosen ligand effectively reduces the Pd(II) source. - Increase catalyst loading slightly or switch to a more robust ligand system (e.g., biarylphosphine ligands).[4]
2. Poor Reagent Quality: 3-Formylphenylboronic acid has degraded (protodeboronation or homocoupling).- Use fresh, high-purity boronic acid or consider using its more stable pinacol ester derivative. - Store boronic acids in a desiccator away from light and moisture.
3. Insufficient Base Strength or Solubility: The base is not strong enough or is not sufficiently dissolved to participate effectively in the transmetalation step.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃. - Use a solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) that can partially dissolve the inorganic base.[7]
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: Two molecules of 3-formylphenylboronic acid couple to form 3,3'-diformylbiphenyl.- Ensure the reaction is rigorously deoxygenated before heating, as oxygen can promote homocoupling. - Slowly add the boronic acid to the reaction mixture (semi-batch addition) to keep its instantaneous concentration low.[5]
2. Dehalogenation of 2-Bromothiazole: The starting material is reduced, forming thiazole instead of the coupled product.- This can be caused by certain impurities or side reactions with the base/solvent. - Screen different bases and ensure the solvent is of high purity.
Difficulty in Product Purification 1. Residual Palladium Contamination: The final product is contaminated with palladium, appearing as a dark or grey solid.- Treat the crude product solution with activated carbon or a palladium scavenger (e.g., silica-supported thiols).[8] - Optimize the work-up procedure, potentially including an aqueous wash with a chelating agent like thiourea.
2. Co-elution of Impurities: Homocoupled byproducts or other impurities are difficult to separate by standard column chromatography.- Optimize the recrystallization solvent system. A mixture of polar and non-polar solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane) may be effective. - Consider derivatization of the aldehyde to the bisulfite adduct for purification, followed by regeneration.[3]
Scale-Up Issues (e.g., >1 kg) 1. Extended Reaction Times: The reaction is much slower on a larger scale compared to the lab.- This is often due to mass transfer limitations. Ensure the reactor's agitation system is adequate for the batch size to maintain a homogenous mixture. - Re-optimize the reaction temperature; a slight increase may be necessary to compensate for slower heating on a larger scale.
2. Exotherm or Poor Temperature Control: The reaction temperature spikes, especially during the initial phase.- The Suzuki coupling can be exothermic. Implement controlled, portion-wise addition of one of the reactants (e.g., the boronic acid solution) to manage the heat output. - Ensure the reactor has sufficient cooling capacity.

Data Presentation

Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Parameters

(Based on a model reaction of 2-Bromothiazole and 3-Formylphenylboronic acid)

Entry Pd Source (mol%) Ligand (mol%) Base (2.0 equiv) Solvent Temp (°C) Yield (%) Key Observation
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O10065Standard conditions, moderate yield.
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane9082Improved yield with a more active ligand.
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene/H₂O10091High yield, effective for heteroaromatic coupling.[7]
4Pd(dppf)Cl₂ (3)-Na₂CO₃DME8578Good performance, but dppf can be costly.
5Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene10055Anhydrous conditions show lower yield, indicating the base needs an aqueous phase for activity.
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

(Illustrative data for an optimized process)

Parameter Lab-Scale (10 g) Pilot-Scale (10 kg) Comments
Reactant 1 2-Bromothiazole2-Bromothiazole-
Reactant 2 3-Formylphenylboronic acid3-Formylphenylboronic acid-
Catalyst Loading 1.0 mol% Pd₂(dba)₃0.5 mol% Pd₂(dba)₃Catalyst loading was reduced for economic and environmental reasons after process optimization.
Reaction Time 4 hours8 hoursLonger time due to slower heat/mass transfer and controlled addition of boronic acid.
Work-up Liquid-liquid extractionLiquid-liquid extraction, followed by carbon treatmentAdditional step required to manage palladium levels.
Purification RecrystallizationRecrystallization-
Isolated Yield 91%87%Slight decrease in yield is common upon scale-up.
Purity (HPLC) >99.0%>99.0%Purity specifications met after process optimization.
Residual Pd ~50 ppm<10 ppmMet regulatory requirements after implementing scavenging steps.

Experimental Protocols

General Lab-Scale Procedure for Suzuki-Miyaura Coupling (Illustrative, ~10 g scale)

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Tris(dibenzylidenacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)

  • XPhos (0.025 equiv, 2.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Toluene and Deionized Water (e.g., 10:1 v/v mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-Bromothiazole, 3-Formylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (Toluene/Water) via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Charge Reagents (2-Bromothiazole, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill N2/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (e.g., 100°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Filter through Celite cool->filter extract 8. Extraction & Wash filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Recrystallization dry->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Intermediate pd0->pd_add Oxidative Addition pd_trans Transmetalation Intermediate pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Product) pd_trans->product reac1 R¹-X (2-Bromothiazole) reac1->pd_add reac2 R²-B(OR)₂ (Boronic Acid) reac2->pd_trans base Base (e.g., K₃PO₄) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Catalyst selection for efficient synthesis of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Thiazol-2-yl-benzaldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis primarily involves two strategic approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent strategy, forming a C-C bond between a pre-formed thiazole ring and a benzaldehyde derivative. The most common methods include the Suzuki-Miyaura and Stille couplings.[1][2][3] These reactions are valued for their functional group tolerance and high yields.

  • Thiazole Ring Formation: An alternative route is to construct the thiazole ring onto a benzaldehyde scaffold. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic example of this approach.[4]

Q2: Which catalyst system is recommended for a Suzuki-Miyaura cross-coupling approach?

A2: For Suzuki-Miyaura coupling, Palladium(II) precatalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are highly effective. A common and robust system involves using Palladium(II) acetate (Pd(OAc)₂) with a ligand like XPhos or SPhos. Thiazol-2-ylidene-based palladium complexes have also shown superior reactivity and chemoselectivity in similar couplings.[5] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene/water) is also critical for success.[6]

Q3: Are there significant drawbacks to using the Stille coupling method?

A3: Yes. While the Stille coupling is versatile and tolerates a wide array of functional groups, its primary drawback is the use of organotin (stannane) reagents.[1][2] These compounds are highly toxic and their removal from the final product can be challenging due to their low polarity.[1] For this reason, the Suzuki-Miyaura coupling is often preferred in pharmaceutical development.[1]

Q4: Can I synthesize this compound without a metal catalyst?

A4: Yes, metal-free synthesis is possible, typically by building the thiazole ring directly. For instance, a Brønsted acid-promoted protocol can be used to synthesize substituted thiazoles from components like benzylamines, acetophenones, and elemental sulfur.[7] Another approach involves the microwave-assisted, solvent-free condensation of a thiophene-3-carbaldehyde derivative with o-aminothiophenol, which proceeds in high yield without a catalyst.[8]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst and ligands have been stored under an inert atmosphere. For Pd(II) precatalysts, ensure proper in situ reduction to the active Pd(0) species is occurring.[9] Consider using a more active, air-stable precatalyst, such as an (NHC)Pd(allyl)Cl complex.[5]
Impure Reagents Use freshly purified starting materials. Boronic acids can degrade upon storage; verify their purity before use. Impurities in the solvent (especially water or oxygen) can poison the catalyst. Use anhydrous, degassed solvents.
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent. If a weak base (e.g., Na₂CO₃) fails, try a stronger one (e.g., K₃PO₄, Cs₂CO₃). If a polar aprotic solvent like DMF is used, switching to a non-polar solvent like toluene (often with a phase-transfer agent) may improve results.[10]
Suboptimal Temperature Most cross-coupling reactions require heating (80-120 °C). If the reaction is sluggish, incrementally increase the temperature. Conversely, if product degradation is observed, lower the temperature and extend the reaction time.
Problem 2: Significant Formation of Side Products
Potential Cause Suggested Solution
Homocoupling of Boronic Acid This occurs when the boronic acid couples with itself. Minimize this by ensuring the reaction flask is thoroughly purged of oxygen. Adding the aryl halide before the boronic acid can also help.
Debromination/Dehalogenation The aryl halide starting material is reduced instead of coupled. This can be caused by impurities or a suboptimal ligand-to-metal ratio. Screen different phosphine ligands or increase the ligand loading slightly.
Protodeborylation The boronic acid is converted to an arene by reaction with a proton source. Ensure the base is sufficiently strong and anhydrous to prevent this pathway.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Residual Palladium Catalyst Residual palladium can color the product and is often toxicologically undesirable. After the reaction, consider a workup with an aqueous solution of sodium thiosulfate or treat the organic solution with a palladium scavenger.[10]
Tin Residues (Stille Coupling) Removing organotin byproducts is notoriously difficult. A common method is to wash the organic phase with an aqueous KF solution to precipitate the tin fluorides, which can then be filtered off.[1]
Similar Polarity of Product and Starting Materials If starting materials and product have similar Rf values in TLC, purification by standard column chromatography is challenging. Try using a different solvent system with varying polarity or consider alternative purification methods like preparative HPLC or recrystallization.

Data Presentation: Catalyst System Comparison

The following table summarizes typical conditions for Suzuki-Miyaura coupling, a preferred method for this synthesis.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-2475-90General Suzuki Conditions
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100-1108-1685-95Buchwald-Hartwig Protocols
[(MeIPrS)Pd(allyl)Cl]K₂CO₃DMF60-804-12>90[5]
Pd(OAc)₂ / DabcoK₂CO₃PEG-400/H₂O901~88Stille Coupling Analogy[1]

Experimental Protocols & Visualizations

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol describes the coupling of 2-bromothiazole with 3-formylphenylboronic acid.

Materials:

  • 3-Formylphenylboronic acid (1.0 eq)

  • 2-Bromothiazole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, SPhos, 3-formylphenylboronic acid, and K₃PO₄.

  • Solvent and Reagent Addition: Add the anhydrous, degassed 1,4-dioxane, followed by 2-bromothiazole via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagrams

G cluster_workflow General Synthesis Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition & Heating A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E F Product Characterization E->F

Caption: High-level workflow for chemical synthesis experiments.

G cluster_cycle Simplified Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation (R²-B(OR)₂) pd_trans->pd0 Reductive Elimination prod R¹-R² (Product) pd_trans->prod

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

G cluster_troubleshooting Troubleshooting: Low Yield start Low Yield? check_catalyst Is Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes sol_catalyst Use New/Different Catalyst System check_catalyst->sol_catalyst No check_conditions Optimize Conditions (Temp, Solvent, Base) check_reagents->check_conditions Yes sol_reagents Purify/Dry Reagents & Solvents check_reagents->sol_reagents No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting solvent effects in experiments involving 3-Thiazol-2-yl-benzaldehyde. The information is based on established principles of physical organic chemistry, as direct experimental data for this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: How is the reactivity of the aldehyde group in this compound influenced by the thiazole ring?

A1: The thiazole ring is generally considered to be electron-withdrawing. This property increases the partial positive charge on the carbonyl carbon of the benzaldehyde moiety, making it more electrophilic and, consequently, more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Q2: What are the general expectations for solvent effects on reactions involving this compound?

A2: The choice of solvent can significantly impact reaction rates and outcomes. Polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism. Protic solvents, in particular, can solvate nucleophiles, potentially reducing their reactivity.

Q3: How does solvent polarity affect the stability of this compound?

A3: While stable under normal conditions, prolonged exposure to certain solvents, especially in the presence of light or heat, could lead to degradation. For instance, DMSO, a common polar aprotic solvent, has been reported to cause decomposition of some 2-aminothiazole derivatives over time.[1] It is advisable to prepare fresh solutions and store them appropriately, for example, at low temperatures and protected from light.[1]

Q4: Can I expect different stereochemical outcomes in different solvents?

A4: Yes, for reactions that can produce stereoisomers, such as the Wittig reaction, the solvent polarity can influence the stereochemical outcome.[2][3] For non-stabilized ylides, polar aprotic solvents may favor the formation of (Z)-alkenes, while less polar solvents might lead to a mixture of isomers.[2][3]

Troubleshooting Guide

Issue 1: Low or no reactivity in a nucleophilic addition reaction.

  • Question: I am trying to react this compound with a nucleophile in a protic solvent like ethanol, but the reaction is very slow or not proceeding. What could be the issue?

  • Answer: Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its effective nucleophilicity.

    • Troubleshooting Steps:

      • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.

      • Ensure your reagents are anhydrous. The presence of water can also solvate the nucleophile and may interfere with the reaction.

Issue 2: Unexpected side products are forming.

  • Question: I am observing the formation of multiple unexpected products in my reaction. How can the solvent be contributing to this?

  • Answer: The solvent can influence the reaction pathway. For example, in aldol-type condensations, the solvent can affect the equilibrium between the initial addition product and the final condensed product.[4]

    • Troubleshooting Steps:

      • For aldol reactions, alcoholic solvents may favor the formation of α,β-unsaturated carbonyl compounds, while solvents like THF might favor the β-hydroxy carbonyl intermediate.[4]

      • Consider lowering the reaction temperature to kinetically favor the desired product and minimize side reactions.

      • If using a reactive solvent (e.g., an alcohol that could act as a nucleophile), switch to an inert solvent like THF, toluene, or dichloromethane.

Issue 3: Inconsistent reaction yields between batches.

  • Question: My reaction yields are not reproducible. Could the solvent be the cause?

  • Answer: Inconsistent solvent quality, particularly water content, can lead to variable results. Additionally, the purity and stability of this compound in the chosen solvent could be a factor.[1]

    • Troubleshooting Steps:

      • Always use anhydrous solvents from a freshly opened bottle or that have been properly dried.

      • Prepare solutions of this compound fresh before use, especially if using solvents like DMSO where long-term stability might be a concern.[1]

      • Ensure consistent reaction conditions (temperature, stirring rate, atmosphere) for all batches.

Expected Trends in Reactivity

Solvent CategoryExample SolventsDielectric Constant (Approx.)Expected Relative Reaction RateRationale
Nonpolar Aprotic Hexane, Toluene2-3SlowLow solubility of polar reactants and poor stabilization of charged intermediates.
Polar Aprotic THF, Dichloromethane7-9Moderate to FastGood solubility of reactants and stabilization of polar transition states without deactivating the nucleophile through hydrogen bonding.
Polar Aprotic (High Polarity) DMF, DMSO, Acetonitrile37-47FastExcellent solubility and strong stabilization of polar transition states.
Polar Protic Ethanol, Methanol25-33Slow to ModerateThe solvent can stabilize charged intermediates but also deactivates the nucleophile through hydrogen bonding, often leading to a slower rate compared to polar aprotic solvents.
Aqueous Water80VariableHighly dependent on the specific reaction and the solubility of the reactants. Water can act as a nucleophile and can strongly solvate ionic species.

Generalized Experimental Protocol for Studying Solvent Effects

This protocol outlines a general procedure for investigating the effect of different solvents on a reaction involving this compound, for example, a Wittig reaction.

1. Materials:

  • This compound

  • Appropriate Wittig reagent (e.g., methyltriphenylphosphonium bromide)

  • Base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvents to be tested (e.g., THF, Toluene, DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Deuterated chloroform (for NMR analysis)

  • Thin Layer Chromatography (TLC) plates and appropriate eluent system

2. Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the chosen anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise with stirring. Allow the mixture to stir for 1-2 hours to ensure complete formation of the ylide.

  • Reaction with Aldehyde: Dissolve this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the ylide solution at the same temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield.

  • Comparison: Repeat the experiment under identical conditions (concentration, temperature, reaction time) for each solvent to be tested to allow for a direct comparison of the solvent's effect on the reaction yield and stereoselectivity (if applicable).

Experimental Workflow Diagram

experimental_workflow Workflow for Studying Solvent Effects cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison start Select Solvents (Protic, Aprotic, Polar, Nonpolar) reagents Prepare Anhydrous Reagents: - this compound - Nucleophile/Reagent - Base (if needed) start->reagents run_rxn Run Reaction in Each Solvent under Identical Conditions (Temp, Conc, Time) reagents->run_rxn monitor Monitor Reaction Progress (e.g., by TLC, HPLC) run_rxn->monitor workup Work-up and Purify Product monitor->workup analyze Characterize Product and Determine Yield & Purity (NMR, MS, etc.) workup->analyze compare Compare Results: - Reaction Rate - Yield - Product Distribution analyze->compare conclusion Draw Conclusions on Solvent Effects compare->conclusion

Caption: A logical workflow for the systematic study of solvent effects on the reactivity of this compound.

References

Validation & Comparative

Confirming the Structure of Synthesized 3-Thiazol-2-yl-benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the key analytical techniques required to verify the successful synthesis of 3-Thiazol-2-yl-benzaldehyde. We present a detailed examination of expected and alternative outcomes, supported by experimental data, to aid researchers in this critical step of the discovery process.

Synthetic Overview: The Suzuki-Miyaura Coupling Approach

A prevalent and efficient method for the synthesis of 2-arylthiazoles, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide. In this case, 2-bromothiazole is coupled with 3-formylphenylboronic acid.

While this method is generally robust, the reaction mixture may contain unreacted starting materials and potential side products. A thorough characterization is therefore essential to confirm the identity and purity of the desired product.

Comparative Spectroscopic Analysis

The primary methods for structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected data for the target compound, this compound, and compare it with the spectral data of potential starting materials and a common byproduct.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm) and Multiplicities
This compound (Synthesized Product) ~10.1 (s, 1H, -CHO), ~8.3 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Thiazole-H), ~7.6 (t, 1H, Ar-H), ~7.4 (d, 1H, Thiazole-H)
2-Bromothiazole (Starting Material) 7.61 (d, 1H), 7.31 (d, 1H)[1]
3-Formylphenylboronic acid (Starting Material) 10.04 (s, 1H), 8.2-8.3 (br. s, 1H), 7.9-8.1 (br. d, 1H), 7.93 (d, 1H), 7.54 (t, 1H)[2]
Biphenyl-3,3'-dicarbaldehyde (Homocoupling Byproduct) ~10.1 (s, 2H), ~8.2 (s, 2H), ~8.0 (d, 2H), ~7.8 (d, 2H), ~7.6 (t, 2H)

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound (Synthesized Product) ~192 (C=O), ~168 (Thiazole C2), ~144 (Thiazole C4), ~137 (Ar-C), ~136 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~122 (Thiazole C5)
2-Bromothiazole (Starting Material) ~143 (C-Br), ~123 (CH), ~115 (CH)
3-Formylphenylboronic acid (Starting Material) ~193 (C=O), ~137 (C-B), ~136 (CH), ~134 (CH), ~130 (CH), ~129 (CH)
Biphenyl-3,3'-dicarbaldehyde (Homocoupling Byproduct) ~192 (C=O), ~142 (Ar-C), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH)

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound (Synthesized Product) ~3100-3000 (Ar C-H stretch), ~2830, ~2730 (Aldehyde C-H stretch), ~1705 (C=O stretch), ~1600, ~1470 (Ar C=C stretch), Thiazole ring vibrations
2-Bromothiazole (Starting Material) ~3100 (C-H stretch), Thiazole ring vibrations
3-Formylphenylboronic acid (Starting Material) ~3400-3200 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2820, ~2740 (Aldehyde C-H stretch), ~1700 (C=O stretch)
Biphenyl-3,3'-dicarbaldehyde (Homocoupling Byproduct) ~3070 (Ar C-H stretch), ~2830, ~2730 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C stretch)

Table 4: Mass Spectrometry Data Comparison (EI)

CompoundMolecular Ion (m/z) and Key Fragments
This compound (Synthesized Product) M⁺ at m/z 189. Key fragments at m/z 188 (M-H), 160 (M-CHO), 134, 107.
2-Bromothiazole (Starting Material) M⁺ at m/z 163/165 (characteristic bromine isotope pattern).
3-Formylphenylboronic acid (Starting Material) M⁺ at m/z 149. Key fragments at m/z 132 (M-OH), 121 (M-CO).
Biphenyl-3,3'-dicarbaldehyde (Homocoupling Byproduct) M⁺ at m/z 210. Key fragments at m/z 181 (M-CHO), 152 (M-2CHO).

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromothiazole

  • 3-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromothiazole (1.0 mmol), 3-formylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture at 90 °C with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Techniques
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Electron ionization (EI) mass spectra are obtained on a mass spectrometer at 70 eV.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis A Starting Materials (2-Bromothiazole, 3-Formylphenylboronic acid) B Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O) A->B C Crude Product Mixture B->C D Column Chromatography C->D E Isolated Compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Data Comparison with Expected & Alternative Structures F->I G->I H->I J Structure Confirmed: This compound I->J

References

Validation of In Vitro Screening for a Novel Thiazolyl-Benzaldehyde Derivative as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial efficacy of Isonicotinic acid {4-[2-(4-methyl-2-phenyl-thiazol-5-yl)-2-oxo-ethoxy]-benzylidene}-hydrazide against established antibiotics reveals its potential as a lead compound for the development of new anti-infective therapies. This guide provides a detailed comparison of its in vitro activity, supported by experimental data and protocols.

Researchers in the field of drug discovery are in a constant search for novel molecular scaffolds that can overcome the challenge of rising antimicrobial resistance. One such promising class of compounds is the thiazolyl-benzaldehyde derivatives. This guide focuses on the validation of in vitro screening results for a specific analog, Isonicotinic acid {4-[2-(4-methyl-2-phenyl-thiazol-5-yl)-2-oxo-ethoxy]-benzylidene}-hydrazide, and compares its performance against commonly used antibiotics.

Comparative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of the thiazolyl-benzaldehyde derivative was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, demonstrate its inhibitory potential, particularly against Gram-positive strains.

CompoundStaphylococcus aureus (ATCC 25923)Streptococcus pyogenes (ATCC 19615)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Thiazolyl-benzaldehyde Derivative 12.5 µg/mL25 µg/mL50 µg/mL>100 µg/mL
Ampicillin 0.25 µg/mL0.125 µg/mL8 µg/mL>256 µg/mL
Gentamicin 0.5 µg/mL4 µg/mL1 µg/mL2 µg/mL

Table 1: Minimum Inhibitory Concentration (MIC) of the thiazolyl-benzaldehyde derivative and standard antibiotics against various bacterial strains.

The data indicates that while the thiazolyl-benzaldehyde derivative is less potent than the established antibiotics Ampicillin and Gentamicin, it exhibits notable activity against Staphylococcus aureus and Streptococcus pyogenes. Its efficacy against Escherichia coli is moderate, while it shows limited activity against Pseudomonas aeruginosa. This selective activity profile suggests a specific mechanism of action that warrants further investigation.

Experimental Protocols

The following methodologies were employed for the in vitro antimicrobial screening:

Bacterial Strains and Culture Conditions

Standard bacterial strains were obtained from the American Type Culture Collection (ATCC). The bacteria were cultured in Mueller-Hinton Broth (MHB) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A serial two-fold dilution of the test compounds was prepared in MHB in a 96-well microtiter plate.

  • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Path to Discovery: Experimental Workflow

The journey from compound synthesis to the validation of its antimicrobial properties can be visualized as a structured workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_validation Validation & Comparison Reactants Thiazole & Benzaldehyde Precursors Synthesis Chemical Synthesis Reactants->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Assay Purification->MIC_Assay Test Compound Bacterial_Panel Gram-positive & Gram-negative Bacterial Panel MIC_Assay->Bacterial_Panel Data_Analysis Data Analysis Bacterial_Panel->Data_Analysis Screening Results Comparison Comparison with Standard Antibiotics Data_Analysis->Comparison

Figure 1: Experimental workflow from synthesis to validation.

Signaling Pathway: A Potential Mechanism of Action

While the precise mechanism of action for this thiazolyl-benzaldehyde derivative is yet to be fully elucidated, many antimicrobial agents targeting bacteria interfere with essential cellular processes. A plausible hypothesis is the inhibition of a key enzyme involved in bacterial cell wall synthesis or protein translation.

signaling_pathway cluster_pathway Hypothetical Bacterial Signaling Pathway Inhibition Substrate Substrate Enzyme Bacterial Enzyme (e.g., Transpeptidase) Substrate->Enzyme Binds to Product Essential Cellular Product (e.g., Peptidoglycan) Enzyme->Product Catalyzes Inhibitor Thiazolyl-Benzaldehyde Derivative Inhibitor->Enzyme Inhibits

Figure 2: Hypothetical mechanism of action.

The validation of in vitro screening results for this novel thiazolyl-benzaldehyde derivative underscores its potential as a valuable scaffold for the development of new antimicrobial agents. Further studies are warranted to optimize its structure for enhanced potency and broader spectrum of activity, as well as to elucidate its precise molecular target and mechanism of action. This will pave the way for its potential translation into a clinically effective therapeutic.

Comparative Analysis of ALDH1A1 Inhibitors: A Focus on Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of selected Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors. Due to the limited availability of published data on the specific ALDH1A1 inhibitory activity of 3-Thiazol-2-yl-benzaldehyde, this guide uses a structurally related benzaldehyde derivative, referred to herein as Benzaldehyde Analog A, as a representative compound for comparison. This analysis focuses on the reproducibility of reported inhibitory concentrations against human ALDH1A1, alongside established inhibitors Disulfiram and NCT-501.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular detoxification and the biosynthesis of retinoic acid. Its overexpression is linked to cancer stem cell survival and therapy resistance, making it a key target in oncology drug development. The reproducibility of in vitro data is paramount for the reliable selection and advancement of candidate molecules. This guide aims to provide a clear comparison of the reported potencies of three ALDH1A1 inhibitors, supported by detailed experimental protocols to aid in the replication of these findings.

Quantitative Comparison of ALDH1A1 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Benzaldehyde Analog A, Disulfiram, and NCT-501 against human ALDH1A1. The data has been compiled from multiple independent studies to provide an overview of the consistency of these measurements.

CompoundReported ALDH1A1 IC50 (µM)Data Source(s)
Benzaldehyde Analog A ~4.6 µM[1]
Disulfiram 0.15 µM[2][3]
~0.3 µM (in TNBC cells)[4]
NCT-501 0.04 µM (40 nM)[1][5][6][7][8]

Note on Benzaldehyde Analog A: The IC50 value presented is for CM037, a benzaldehyde-containing compound identified as a selective ALDH1A1 inhibitor.[1] This compound is used as a proxy for this compound for the purpose of this comparative guide.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine inhibitory activity, the following diagrams illustrate the ALDH1A1 signaling pathway and a typical experimental workflow for an ALDH1A1 inhibition assay.

ALDH1A1_Signaling_Pathway ALDH1A1 Catalytic Pathway and Inhibition Retinal Retinal (Substrate) ALDH1A1 ALDH1A1 Enzyme Retinal->ALDH1A1 Binds to active site Retinoic_Acid Retinoic Acid (Product) ALDH1A1->Retinoic_Acid Catalyzes Oxidation NADH NADH ALDH1A1->NADH NAD NAD+ NAD->ALDH1A1 Inhibitor ALDH1A1 Inhibitor (e.g., this compound) Inhibitor->ALDH1A1 Blocks active site ALDH1A1_Inhibition_Assay_Workflow Workflow for ALDH1A1 Inhibition Assay cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis Enzyme Recombinant ALDH1A1 Mix Combine Enzyme, Buffer, NAD+, and Inhibitor Enzyme->Mix Buffer Assay Buffer Buffer->Mix Cofactor NAD+ Cofactor->Mix Inhibitor Test Compound (Serial Dilution) Inhibitor->Mix Preincubation Pre-incubate (e.g., 2 min) Mix->Preincubation Add_Substrate Initiate reaction with Propionaldehyde Preincubation->Add_Substrate Monitor Monitor NADH formation (Absorbance at 340 nm) Add_Substrate->Monitor Calculate Calculate % Inhibition Monitor->Calculate Plot Plot Dose-Response Curve and determine IC50 Calculate->Plot

References

A Comparative Analysis of 3-Thiazol-2-yl-benzaldehyde and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and a focal point for the development of novel therapeutic agents. Its unique structural and electronic properties have led to the synthesis of a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comparative analysis of 3-Thiazol-2-yl-benzaldehyde and other notable thiazole derivatives, supported by experimental data, to inform future drug design and development.

Anticancer Activity: A Comparative Overview

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and proliferation. A common mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis. The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
4-Substituted Methoxybenzoyl-aryl-thiazole (8n)DU145 (Prostate Cancer)0.006--
PC-3 (Prostate Cancer)0.013--
4-Substituted Methoxybenzoyl-aryl-thiazole (8l)A375 (Melanoma)0.027--
B16-F1 (Melanoma)0.030--
3-(Benzoxazol-2-yl)-2-(N-3-dimethylaminopropyl)aminoquinoxaline (12a)MGC-803 (Gastric Cancer)1.49--
HepG2 (Liver Cancer)3.21--
A549 (Lung Cancer)5.34--
Pyrano[2,3-d]thiazole DerivativeHepG-2 (Liver Cancer)14.05Doxorubicin4.50
MCF-7 (Breast Cancer)17.77Doxorubicin4.17

Antimicrobial Activity: Thiazoles as Potent Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[2] The antimicrobial efficacy is often attributed to the ability of the thiazole ring to interact with essential microbial enzymes.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Thiazole-Derived Amide (8g)Escherichia coli---
Staphylococcus aureus---
Candida albicans---
Aspergillus niger---
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted)S. aureus3.9--
A. xylosoxidans3.9--
Thiazole Hydrazine Derivative (4b)C. albicans250Griseofulvin500
Thiazole Hydrazine Derivative (4g)C. albicans250Griseofulvin500
Thiazole Hydrazine Derivative (4j)C. albicans250Griseofulvin500

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents remains a key research focus. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Compound/DerivativeAssay% InhibitionReference Drug% Inhibition
4-Benzyl-1,3-thiazole Derivative (RS31)Carrageenan-induced paw edema---
4-Aryl-[4][5]-thiazol-2-yl-2-quinoline Carbohydrazide (5a)----
4-Aryl-[4][5]-thiazol-2-yl-2-quinoline Carbohydrazide (5c)----
Quinolinyl[4][5]-thiazolo[3,2-b][4][6][7]triazole (7c)----
Quinolinyl[4][5]-thiazolo[3,2-b][4][6][7]triazole (7g)----
Thiazolidinone Derivative (21)Carrageenan-induced paw edema32.5Phenylbutazone-

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Staurosporine, Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with thiazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the thiazole derivatives against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 10^5 CFU/mL in Mueller-Hinton broth or Sabouraud dextrose broth.

  • Serial Dilution: The test compounds are serially diluted in the respective broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiazole derivatives stem from their ability to interact with a variety of molecular targets.

Anticancer Mechanism: Targeting VEGFR-2 Signaling

Many thiazole-based anticancer agents function by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFR-2, these compounds can effectively starve the tumor and inhibit its growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK VEGF VEGF VEGF->VEGFR2 Binds Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation MAPK->Proliferation

VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

Conclusion

Thiazole and its synthetic analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications.[8] While specific experimental data for this compound is limited in the current literature, the comparative analysis of related derivatives provides valuable insights into the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity against various biological targets. Further investigation into the synthesis and biological profiling of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Efficacy of 3-Thiazol-2-yl-benzaldehyde and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of the antimicrobial efficacy of the investigational compound 3-Thiazol-2-yl-benzaldehyde against established antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally related thiazole derivatives to provide a preliminary assessment of its potential antimicrobial profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various thiazole derivatives and the selected antibiotics against common pathogenic bacteria: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Known Antibiotics against Escherichia coli

CompoundMIC (µg/mL)Reference
Thiazole Derivative (representative)1.56 - 6.25[1]
PenicillinHigh (often resistant)[2]
Tetracycline≥16 (resistant)
Ciprofloxacin0.01 - 0.5[3]
Ampicillin4[4]
GentamicinNot specified[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Known Antibiotics against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
Thiazole Derivative (representative)3.9 - 150[3][7]
Penicillin0.6 - 1[4]
TetracyclineNot specified
Ciprofloxacin0.25 - 0.5[3]
Ampicillin0.6 - 1[4]
Gentamicin4[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Known Antibiotics against Pseudomonas aeruginosa

CompoundMIC (µg/mL)Reference
Thiazole Derivative (representative)12.5 - 250[1][9]
PenicillinNot effective
Tetracycline8 - 32
Ciprofloxacin0.1 - 1[3]
AmpicillinNot effective
Gentamicin4 - 32[8]

Mechanism of Action

Thiazole Derivatives: The antimicrobial activity of many thiazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, thiazole derivatives disrupt these essential cellular processes, leading to bacterial cell death. This mechanism is similar to that of quinolone antibiotics like ciprofloxacin.

Penicillin: As a β-lactam antibiotic, penicillin inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.

Tetracycline: This broad-spectrum antibiotic inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome.

Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, inhibiting DNA replication and repair.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB), unless otherwise specified for the test organism.

  • Antimicrobial agent stock solution of known concentration.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

2. Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate using MHB.

  • Each well is then inoculated with the standardized bacterial suspension.

  • A growth control well (containing bacteria and broth without the antimicrobial agent) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_agent Prepare Antimicrobial Agent Stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Read and Record MIC incubation->read_results

Workflow for MIC determination by broth microdilution.

Determination of Zone of Inhibition by Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Preparation of Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Filter paper disks impregnated with a standardized concentration of the antimicrobial agent.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

2. Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.

  • The MHA plate is uniformly inoculated by swabbing the entire surface in three directions to ensure confluent growth.

  • The antimicrobial-impregnated disks are placed on the agar surface using sterile forceps, ensuring firm contact.

  • The plate is incubated at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • The result is interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_plate Prepare MHA Plate inoculate_plate Inoculate MHA Plate prep_plate->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate place_disks Place Antimicrobial Disks inoculate_plate->place_disks incubation Incubate at 35-37°C for 16-24h place_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Workflow for Zone of Inhibition determination.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for thiazole derivatives, targeting bacterial DNA gyrase and topoisomerase IV.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Topology Maintenance thiazole Thiazole Derivative thiazole->inhibition_gyrase thiazole->inhibition_topoiv dna_gyrase DNA Gyrase (Topoisomerase II) dna Bacterial DNA dna_gyrase->dna Introduces negative supercoils disruption Disruption of DNA Replication, Transcription, and Repair dna_gyrase->disruption topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna Decatenates daughter chromosomes topoisomerase_iv->disruption cell_death Bacterial Cell Death disruption->cell_death

Proposed mechanism of action of thiazole derivatives.

References

Benchmarking the Anticancer Activity of 3-Thiazol-2-yl-benzaldehyde Scaffolds Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Compounds incorporating thiazole and benzaldehyde moieties have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the anticancer activity of compounds structurally related to 3-Thiazol-2-yl-benzaldehyde, benchmarked against established chemotherapeutic agents. The data presented is a synthesis of findings from multiple preclinical studies, intended to inform future research and drug development efforts in this area.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various thiazole and benzaldehyde derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. For context, the activities are compared with those of standard-of-care chemotherapy drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound/DrugCancer Cell LineIC50 (µM)
Thiazole Derivatives Standard Drugs
Thiazole Derivative 2a Hela (Cervical)Value not specifiedCisplatinMCF-7 (Breast)35.31±0.51
Thiazole Derivative 2b MCF-7 (Breast)Value not specified5-FluorouracilBxPC-3 (Pancreatic)38.99±14.67
Thiazole Derivative 2f HT-29 (Colorectal)Value not specified5-FluorouracilHT-29 (Colorectal)52.26±4.9
Thiazole Derivative 2i Hela, MCF-7, HT-29Significant ActivityDoxorubicinVariousGI50 10 µg/mL
Thiazole Derivative 5d HepG2 (Liver)0.3TaxolHepG2 (Liver)Comparable to 5d & 5e
Thiazole Derivative 5e HepG2 (Liver)0.4
Compound 3 MCF-7 (Breast)20.6±0.3
Benzaldehyde Derivatives
Compound 29 HL-60 (Leukemia)Most Potent of Series
BenzyloxybenzaldehydesHL-60 (Leukemia)1-10 (Significant Activity)
MMZ-140CBxPC-3 (Pancreatic)30.15±9.39
MMZ-45BHT-29 (Colorectal)31.78±3.93

Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related and derivative compounds to provide a benchmark for potential anticancer activity. "Value not specified" indicates that the source mentioned significant activity without providing a precise IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel anticancer compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) and a non-cancerous cell line (e.g., L929) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (thiazole/benzaldehyde derivatives) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

Several benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest.[1]

  • Morphological Assessment: Changes in cell morphology indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) are observed using phase-contrast microscopy.

  • DNA Fragmentation Analysis: Apoptotic cells are characterized by the fragmentation of their DNA. This can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed. An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint.[1]

  • Mitochondrial Membrane Potential: A loss of mitochondrial membrane potential is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1, where a shift in fluorescence from red to green indicates mitochondrial depolarization.[1]

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway for Anticancer Action

Many anticancer agents, including derivatives of thiazole and benzaldehyde, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism targeted by chemotherapeutic drugs. Benzaldehyde derivatives, for instance, have been reported to induce apoptosis through the disruption of mitochondrial function.[2]

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Anticancer Compound Anticancer Compound Bax Bax Anticancer Compound->Bax activates Bcl2 Bcl-2 Anticancer Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer compounds.

Experimental Workflow for In Vitro Anticancer Drug Screening

The process of evaluating the anticancer potential of a novel compound involves a series of well-defined steps, from initial cytotoxicity screening to more detailed mechanistic studies.

cluster_0 Screening Phase cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis

Caption: General workflow for the in vitro screening of novel anticancer compounds.

References

Cross-Validation of Experimental and Computational Results for 3-Thiazol-2-yl-benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The integration of computational and experimental approaches is a cornerstone of contemporary drug discovery and development. This synergistic relationship allows for the rational design of novel therapeutic agents and the validation of their biological activity. This guide explores the cross-validation of in-vitro experimental data with in-silico computational predictions, using thiazole derivatives as a case study. Thiazole-containing compounds are of significant interest due to their presence in numerous FDA-approved drugs and their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation: A Comparative Overview

To effectively cross-validate experimental and computational findings, quantitative data from both domains must be systematically organized. Below are illustrative tables showcasing the types of data that would be compared.

Table 1: Experimental Biological Activity of Thiazole Derivatives

This table summarizes the in-vitro cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
4a MCF-7 (Breast Cancer)12.7 ± 0.77Staurosporine6.77 ± 0.41
4a HepG2 (Liver Cancer)6.69 ± 0.41Staurosporine8.4 ± 0.51

Data extracted from a study on newly synthesized thiazole derivatives and their anticancer activities.[1]

Table 2: Computational Docking Results for Thiazole Derivatives

This table presents the results of molecular docking studies, which predict the binding affinity of a compound to a specific protein target. The docking score, typically in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Compound IDProtein TargetDocking Score (kcal/mol)Reference CompoundDocking Score of Reference
2j 1KZN (Antimicrobial Target)-6.8Chloramphenicol-7.4
4c VEGFR-2 (Anticancer Target)-Sorafenib-

Note: Specific docking scores for all compounds were not available in the provided search results. The table illustrates the format for such a comparison.[2]

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for the validation and comparison of results across different studies.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Computational Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structure of the thiazole derivative is drawn using a chemical drawing software and converted to a 3D structure. The geometry of the ligand is optimized to find its lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein target. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand.

  • Docking Simulation: A docking program (e.g., AutoDock, PyRx) is used to place the ligand into the defined grid box in various orientations and conformations. The program calculates the binding energy for each pose.

  • Pose Analysis and Scoring: The resulting poses are ranked based on their docking scores. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Visualizing the Cross-Validation Workflow and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

CrossValidationWorkflow cluster_experimental Experimental Validation cluster_computational Computational Prediction exp_design Experimental Design (e.g., In-vitro assay) synthesis Compound Synthesis & Characterization exp_design->synthesis in_vitro In-vitro Testing (e.g., MTT Assay) synthesis->in_vitro exp_data Experimental Data (e.g., IC50 values) in_vitro->exp_data analysis Comparative Analysis & Cross-Validation exp_data->analysis comp_design Computational Design (e.g., Molecular Docking) target_id Target Identification & Preparation comp_design->target_id in_silico In-silico Screening (e.g., Docking) target_id->in_silico comp_data Computational Data (e.g., Docking Scores) in_silico->comp_data comp_data->analysis conclusion Structure-Activity Relationship (SAR) & Lead Optimization analysis->conclusion

Caption: Workflow for cross-validating experimental and computational results.

SignalingPathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor pi3k PI3K receptor->pi3k P akt Akt pi3k->akt P mtor mTOR akt->mtor P proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound Thiazole Derivative (Inhibitor) compound->receptor

Caption: Hypothetical signaling pathway targeted by a thiazole derivative.

Conclusion

The cross-validation of experimental and computational data is an iterative and indispensable process in the field of drug discovery. While experimental studies provide definitive evidence of a compound's biological activity, computational methods offer valuable insights into its mechanism of action at a molecular level, guiding the design of more potent and selective analogs. The convergence of these two approaches accelerates the identification and optimization of lead compounds, ultimately paving the way for the development of novel therapeutics. The study of thiazole derivatives serves as a compelling example of how this integrated strategy can be applied to explore the vast chemical space for new and effective medicines.

References

Head-to-Head Comparison of 3-Thiazol-2-yl-benzaldehyde Analogs as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. A promising class of heterocyclic compounds, 3-Thiazol-2-yl-benzaldehyde and its analogs, has recently garnered significant attention for their potential as potent anticancer agents. This guide provides a comprehensive head-to-head comparison of these analogs, summarizing key performance data, outlining experimental methodologies, and visualizing their mechanism of action to support researchers, scientists, and drug development professionals in this critical field.

The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1] The this compound scaffold, in particular, serves as a versatile backbone for the development of targeted therapies, primarily through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2][3][4]

Performance Comparison of this compound Analogs

The anticancer activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzaldehyde and thiazole rings. The following tables summarize the in vitro cytotoxic activity (IC50) of various analogs against several human cancer cell lines.

Table 1: Anticancer Activity of Thiazole-Based Analogs Against Various Cancer Cell Lines

Compound IDModifications from Core ScaffoldCancer Cell LineIC50 (µM)Reference
Analog 1 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleC6 (Rat Glioma)3.83 ± 0.76[3]
A549 (Human Lung Adenocarcinoma)12.0 ± 1.73[3]
Analog 2 2-[2-[4-Hydroxy-3-methoxybenzylidene] hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Human Breast Cancer)2.57 ± 0.16[5]
HepG2 (Human Liver Cancer)7.26 ± 0.44[5]
Analog 3 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]thiazole-4[5H]-oneMCF-7 (Human Breast Cancer)31.5 ± 1.91[5]
HepG2 (Human Liver Cancer)51.7 ± 3.13[5]
Analog 4 4-((2-(4-Oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl)phenyl acetateMCF-7 (Human Breast Cancer)28.0 ± 1.69[5]
HepG2 (Human Liver Cancer)26.8 ± 1.62[5]
Analog 5 Thiazolyl pyrazole derivative (11c)HepG-2 (Human Liver Cancer)~4[6]
MCF-7 (Human Breast Cancer)~3[6]
HCT-116 (Human Colorectal Carcinoma)~7[6]
Analog 6 Thiazolyl pyrazole derivative (6g)HepG-2 (Human Liver Cancer)~7[6]
MCF-7 (Human Breast Cancer)~4[6]
HCT-116 (Human Colorectal Carcinoma)~12[6]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Analog 7 B-RAFV600E23.1 ± 1.2[2]
Analog 8 GSK-3β0.29 ± 0.01[2]
Analog 9 PI3Kα86 ± 5[4]
mTOR221 ± 14[4]
Analog 10 VEGFR-2150[5]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route for preparing thiazole derivatives involves the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the this compound core, 3-formylphenacyl bromide can be reacted with a suitable thioamide. Subsequent modifications of the aldehyde group or the thiazole ring can be achieved through standard organic chemistry transformations.

A representative procedure for synthesizing a thiazolyl hydrazone derivative is as follows: A mixture of the appropriate this compound analog (1 mmol) and thiosemicarbazide (1 mmol) in absolute ethanol (30 mL) with a few drops of a catalytic amount of acid (e.g., acetic acid) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure thiazolyl hydrazone product.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin or Staurosporine) for a specified period (typically 24-48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[5]

Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases (e.g., PI3Kα, mTOR, VEGFR-2) is determined using in vitro kinase assay kits according to the manufacturer's instructions.

General Workflow:

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified kinase, the substrate (e.g., a specific peptide or lipid), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent that generates a signal (e.g., fluorescence, luminescence, or absorbance) proportional to the kinase activity.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][5]

Mechanism of Action and Signaling Pathways

Many this compound analogs exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers.[2][7]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThiazoleAnalog [label="this compound\nAnalog", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Converts PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt [label=" Activates"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> Proliferation; mTORC1 -> Survival; mTORC1 -> Angiogenesis;

ThiazoleAnalog -> PI3K [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; ThiazoleAnalog -> mTORC1 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole analogs.

// Nodes Synthesis [label="Synthesis of\nthis compound\nAnalogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="In Vitro Cytotoxicity\n(MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KinaseAssay [label="Kinase Inhibition\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Compound\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> Cytotoxicity; Characterization -> KinaseAssay; Cytotoxicity -> SAR; KinaseAssay -> SAR; SAR -> LeadOptimization; }

Caption: General workflow for the development and evaluation of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The data presented herein demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation and key oncogenic kinases. Further optimization of these analogs, guided by comprehensive structure-activity relationship studies, holds the potential to deliver next-generation cancer treatments.

References

Evaluating the Kinase Selectivity of 3-Thiazol-2-yl-benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the kinase selectivity of 3-Thiazol-2-yl-benzaldehyde is not available at this time. The following guide is a hypothetical case study designed to illustrate the methodology and data presentation required for evaluating and comparing the selectivity of a novel kinase inhibitor. In this example, we will assess the fictional performance of this compound against Aurora Kinase A, a key regulator of mitosis, and compare it with known inhibitors of the same target.

Introduction

The Aurora kinase family, particularly Aurora Kinase A (AURKA), plays a critical role in cell cycle regulation, including centrosome maturation, spindle assembly, and mitotic entry.[1][2][3] Its overexpression is linked to oncogenic transformation and is a key "druggable target" in cancer therapy.[4] The development of selective AURKA inhibitors is a significant goal in oncology drug discovery to minimize off-target effects, such as those resulting from the inhibition of the closely related Aurora Kinase B (AURKB), which can lead to different cellular phenotypes and toxicities.[5][6]

This guide provides a comparative analysis of "this compound," a hypothetical novel compound, against established Aurora Kinase inhibitors. We present its inhibitory potency and selectivity profile based on in vitro biochemical assays.

Comparative Kinase Inhibition Profile

The inhibitory activity of "this compound" and selected alternative compounds was assessed against a panel of kinases, with a focus on the Aurora kinase family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below.

CompoundTarget KinaseIC50 / Kᵢ (nM)Selectivity Notes
This compound (Hypothetical) Aurora A 1.2 >300-fold selective over Aurora B. [5][7]
Aurora B396.5
Danusertib (PHA-739358) Aurora A13Pan-Aurora inhibitor; also targets Abl, RET, TrkA.[7][8][9]
Aurora B79
Aurora C61
Tozasertib (VX-680) Aurora A0.6 (Kᵢ)Pan-Aurora inhibitor; also potent against FLT-3 and BCR-ABL (Kᵢ = 30 nM).[10][11][12]
Aurora B18 (IC50)
Aurora C4.6 (Kᵢ)

Signaling Pathway and Experimental Workflow

To understand the context of inhibition and the methods used for evaluation, the following diagrams illustrate the Aurora A signaling pathway and a general workflow for kinase inhibitor profiling.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Bora Bora AURKA_cyto AURKA (inactive) cytoplasmic Bora->AURKA_cyto activates Plk1 Plk1 Plk1->Bora phosphorylates AURKA_active AURKA (active) (pThr288) AURKA_cyto->AURKA_active Autophosphorylation on Thr288 Centrosome Centrosome Maturation & Separation AURKA_active->Centrosome Spindle Bipolar Spindle Assembly AURKA_active->Spindle TPX2 TPX2 TPX2->AURKA_active Binds & co-activates at spindle poles Inhibitor This compound Inhibitor->AURKA_active inhibits

Caption: Simplified Aurora A Kinase activation pathway during the G2/M transition.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow start Test Compound (e.g., this compound) primary_screen Primary Screen (Single concentration vs. target kinase) start->primary_screen ic50 IC50 Determination (Dose-response curve) primary_screen->ic50 Active Hit selectivity Selectivity Profiling (Panel of >100 kinases) ic50->selectivity data_analysis Data Analysis (Selectivity Score, SAR) selectivity->data_analysis

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay used to determine the IC50 values of inhibitors against Aurora Kinase A. This protocol is based on a luminescence-based ADP detection method.

Objective: To determine the in vitro potency of a test compound against recombinant human Aurora Kinase A.

Materials:

  • Recombinant Human Aurora Kinase A (e.g., from Carna Biosciences).

  • Peptide Substrate (e.g., Kemptide).

  • Adenosine 5'-triphosphate (ATP), high purity.

  • Test Compound (this compound) and Control Inhibitors (e.g., Alisertib).

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well, low-volume, white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).

    • Create a serial dilution series (e.g., 11-point, 3-fold) of the compound in DMSO. A typical starting concentration for the 100x stock is 100 µM.

    • Prepare a 10x intermediate dilution by transferring a small volume of the DMSO serial dilution into assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 10x compound dilutions to the wells of a 384-well plate. Include "DMSO only" wells for no-inhibitor (100% activity) and "no enzyme" controls (0% activity).

    • Prepare a Kinase/Substrate master mix in Kinase Assay Buffer. The final concentrations should be optimized, for example:

      • Aurora A Kinase: 1-5 nM

      • Peptide Substrate: 10 µM

    • Add 12.5 µL of the Kinase/Substrate mix to each well.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for Aurora A (typically 10-50 µM).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Following the kinase reaction, proceed with the ADP detection protocol according to the manufacturer's instructions (e.g., ADP-Glo™).

    • This typically involves adding 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the "DMSO only" control as 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide outlines a framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound This compound as an example targeting Aurora Kinase A. The presented data table, signaling pathway, and experimental workflow provide a comprehensive template for researchers in drug development. Based on the hypothetical data, "this compound" demonstrates high potency and selectivity for Aurora Kinase A over Aurora Kinase B, a desirable profile for a therapeutic candidate. This contrasts with pan-Aurora inhibitors like Danusertib and Tozasertib, which may have different therapeutic applications and toxicity profiles due to their broader activity.[9][11] Further cellular and in vivo studies would be required to validate these initial biochemical findings.

References

Orthogonal Methods for Validating the Biological Activity of 3-Thiazol-2-yl-benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is crucial. This guide provides an objective comparison of orthogonal methods to validate the potential biological activities of 3-Thiazol-2-yl-benzaldehyde. Given the broad spectrum of activities associated with the thiazole-benzaldehyde scaffold, this guide will focus on three potential, well-documented activities for this class of compounds: kinase inhibition, protein aggregation inhibition, and ion channel modulation.

The principle of orthogonal validation relies on using multiple, distinct experimental methods that measure the same biological event through different physical principles. This approach minimizes the risk of artifacts and off-target effects, providing a robust body of evidence for a compound's specific mechanism of action.

Validation of Kinase Inhibition Activity

Many benzaldehyde derivatives are known to modulate key signaling pathways regulated by kinases. Validating this compound as a potential kinase inhibitor requires a combination of biochemical, biophysical, and cell-based assays.

Comparison of Orthogonal Methods for Kinase Inhibitor Validation

Method Principle Advantages Disadvantages Typical Output
Biochemical Kinase Assay (e.g., Kinase-Glo®) Measures the depletion of ATP as a result of kinase activity. Luminescence is inversely proportional to kinase activity.[1]Direct measure of enzymatic inhibition, high-throughput, and highly sensitive.[1]Requires purified, active enzyme; may not reflect cellular potency.[1]IC50 (nM or µM)
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells.[2][3]Confirms target engagement in a physiological context; label-free.[2][3][4]Indirect measure of binding; requires a specific antibody for detection.[1]ΔTagg (°C) or EC50 (µM)
Western Blotting (Phospho-protein detection) Quantifies the phosphorylation of downstream substrates of the target kinase in treated cells.Assesses the functional consequence of target inhibition on the signaling pathway.Semi-quantitative; requires specific phospho-antibodies.Fold change in phosphorylation
Surface Plasmon Resonance (SPR) A biophysical technique that measures the binding kinetics and affinity of the inhibitor to the purified kinase in real-time.Provides detailed kinetic information (kon, koff) and affinity (KD); label-free.Requires specialized equipment and purified protein.KD (nM or µM), kon, koff

Experimental Protocols

Biochemical Kinase Assay (Luminescence-based)

  • Preparation: A dilution series of this compound is prepared.

  • Incubation: The purified target kinase and its specific substrate are incubated with the compound at various concentrations in a 96-well plate.[1]

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.[1]

  • Detection: After incubation, a reagent that measures the amount of remaining ATP (e.g., Kinase-Glo®) is added.[1]

  • Measurement: Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.[1]

  • Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve.[1]

Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control (e.g., DMSO).[3][5]

  • Heat Shock: The treated cells are aliquoted and heated to a range of temperatures to induce protein denaturation.[3][5]

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[4][5]

  • Protein Quantification: The amount of soluble target protein at each temperature is quantified, typically by Western blotting using a specific antibody.[3][5]

  • Data Analysis: The percentage of soluble protein is plotted against temperature to generate a melting curve. A shift in the melting temperature (Tagg) indicates target engagement.[5]

Diagrams

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates Target_Kinase Target_Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Substrate->Phosphorylated_Substrate Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes Inhibitor This compound Inhibitor->Target_Kinase Inhibits

Caption: A simplified signaling pathway illustrating kinase activation and inhibition.

CETSA_Workflow Start Start Cell_Culture 1. Treat cells with Inhibitor or Vehicle Start->Cell_Culture Heat_Treatment 2. Apply temperature gradient (Heat Shock) Cell_Culture->Heat_Treatment Cell_Lysis 3. Lyse cells Heat_Treatment->Cell_Lysis Centrifugation 4. Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection Western_Blot 6. Quantify target protein by Western Blot Supernatant_Collection->Western_Blot Data_Analysis 7. Plot melting curves and determine ΔTagg Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Validation of Protein Aggregation Inhibition

Thiazole-containing compounds have been investigated as inhibitors of protein aggregation, a pathological hallmark of many neurodegenerative diseases.[6] Validating this activity involves monitoring the kinetics of fibril formation in vitro and assessing the impact on aggregation in a cellular or in vivo context.

Comparison of Orthogonal Methods for Protein Aggregation Inhibitor Validation

Method Principle Advantages Disadvantages Typical Output
Thioflavin T (ThT) Fluorescence Assay ThT dye binds to β-sheet-rich structures in amyloid fibrils, resulting in enhanced fluorescence.[7][8]High-throughput, real-time monitoring of aggregation kinetics.[7]Can be prone to artifacts from fluorescent compounds; may not distinguish between different aggregate species.Aggregation curves (Lag time, Fmax)
In vivo C. elegans Model Uses transgenic C. elegans expressing aggregation-prone fluorescently-tagged proteins to visualize and quantify aggregate formation in a living organism.[9][10]Provides data in a complex biological system; allows for assessment of toxicity and health-span.[9][11]Lower throughput; compound bioavailability can be a factor.Number and size of fluorescent aggregates
Transmission Electron Microscopy (TEM) Direct visualization of fibril morphology.Provides high-resolution structural information about the aggregates.Low throughput; requires specialized equipment and sample preparation.Images of fibril structures
Tripartite β-lactamase Assay in E. coli An in vivo system where protein aggregation prevents the assembly of a functional β-lactamase enzyme, leading to antibiotic sensitivity.[12]In vivo screening platform; applicable to various aggregation-prone proteins.[12]Indirect measure of aggregation; bacterial system may not fully recapitulate mammalian cellular environments.Bacterial growth on antibiotic plates

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it.[8] Prepare the aggregation-prone protein (e.g., alpha-synuclein) at the desired concentration in an appropriate buffer.

  • Reaction Setup: In a 96-well plate, mix the protein solution with different concentrations of this compound and a final concentration of ThT (e.g., 25 µM).[8]

  • Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking.[7][13] Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[7][8]

  • Data Analysis: Plot fluorescence intensity versus time to generate sigmoidal aggregation curves.[7] Key parameters such as the lag time and the maximum fluorescence intensity are extracted to quantify the effect of the inhibitor.[7]

In vivo C. elegans Aggregation Assay

  • Worm Synchronization: Grow a synchronized population of transgenic C. elegans that express a fluorescently tagged, aggregation-prone protein (e.g., SOD1-YFP).[10]

  • Compound Treatment: Expose the worms to different concentrations of this compound starting from an early larval stage.[9]

  • Aging and Imaging: Allow the worms to age. At specific time points, immobilize the worms and capture high-resolution fluorescence images.[9]

  • Quantification: Use automated image analysis software to quantify the number and size of fluorescent protein aggregates within the worms.[9][10]

  • Data Analysis: Compare the extent of protein aggregation in treated worms to the vehicle-treated control group.

Diagrams

Protein_Aggregation_Process Monomer Soluble Monomers Oligomer Toxic Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Amyloid Fibrils Protofibril->Fibril Inhibitor This compound Inhibitor->Monomer Stabilizes Inhibitor->Oligomer Blocks Elongation

Caption: The process of protein aggregation from monomers to amyloid fibrils.

ThT_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Protein, Inhibitor, and ThT solutions Start->Prepare_Reagents Mix_in_Plate 2. Mix reagents in a 96-well plate Prepare_Reagents->Mix_in_Plate Incubate_and_Read 3. Incubate at 37°C with shaking in a fluorescence plate reader Mix_in_Plate->Incubate_and_Read Measure_Fluorescence 4. Measure fluorescence at Ex: 450nm, Em: 485nm Incubate_and_Read->Measure_Fluorescence Plot_Data 5. Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Analyze_Kinetics 6. Analyze aggregation kinetics (lag time, Fmax) Plot_Data->Analyze_Kinetics End End Analyze_Kinetics->End

Caption: Workflow for the Thioflavin T (ThT) protein aggregation assay.

Validation of Ion Channel Antagonism

Certain thiazole derivatives have been identified as modulators of ion channels. Validating this compound as a potential ion channel antagonist requires electrophysiological and functional assays to measure its effect on ion flow across the cell membrane.

Comparison of Orthogonal Methods for Ion Channel Antagonist Validation

Method Principle Advantages Disadvantages Typical Output
Manual Patch-Clamp Electrophysiology Directly measures the ionic currents flowing through a single channel or the whole cell membrane.[14][15]Gold standard for ion channel research; provides detailed biophysical information.[14][15]Low throughput, technically demanding, and labor-intensive.Current traces, IC50 (µM)
Automated Patch-Clamp (APC) High-throughput version of patch-clamp electrophysiology.[16]Increased throughput compared to manual patch-clamp.Can have lower data quality and success rates than manual patch-clamp.IC50 (µM)
Fluorescence-based Ion Flux Assay Uses ion-selective fluorescent dyes to measure changes in intracellular ion concentrations resulting from channel activity.[17]High-throughput and less technically demanding than electrophysiology.[17]Indirect measure of channel activity; susceptible to artifacts from fluorescent compounds.Fluorescence signal, IC50 (µM)
Atomic Absorption Spectroscopy (AAS) Flux Assay Measures the flux of a non-radioactive tracer ion (e.g., Rubidium for K+ channels) by detecting its concentration inside the cells.[18]High-throughput and avoids the use of radioactive materials or fluorescent dyes.[18][19]Indirect measure of channel activity; requires specialized equipment.Ion concentration, IC50 (µM)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells expressing the ion channel of interest on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.[14][15]

  • Recording: In voltage-clamp mode, apply a specific voltage protocol to elicit ion channel currents. Record baseline currents.

  • Compound Application: Perfuse the cell with an external solution containing this compound at various concentrations and record the resulting changes in current.

  • Data Analysis: Measure the inhibition of the ionic current at each compound concentration and calculate the IC50 value.

Fluorescence-based Ion Flux Assay

  • Cell Plating and Dye Loading: Plate cells expressing the target ion channel in a 96-well plate and load them with an ion-sensitive fluorescent dye.

  • Compound Incubation: Add this compound at various concentrations to the wells.

  • Channel Activation: Stimulate the cells with an appropriate agonist or depolarization solution to open the ion channels.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to the influx or efflux of ions.[17]

  • Data Analysis: Determine the effect of the compound on the fluorescence signal and calculate the IC50.

Diagrams

Ion_Channel_Function cluster_membrane Cell Membrane Ion_Channel Ion Channel (Open State) Intracellular_Ions Intracellular Ions Ion_Channel->Intracellular_Ions Extracellular_Ions Extracellular Ions Extracellular_Ions->Ion_Channel Ion Flow Antagonist This compound Antagonist->Ion_Channel Blocks Channel

Caption: Schematic of ion channel function and antagonism.

Patch_Clamp_Logic Start Start Cell_Approach 1. Approach cell with glass micropipette Start->Cell_Approach Gigaseal 2. Form Gigaseal Cell_Approach->Gigaseal Whole_Cell 3. Rupture membrane patch (Whole-Cell Mode) Gigaseal->Whole_Cell Record_Baseline 4. Record baseline ionic current Whole_Cell->Record_Baseline Apply_Compound 5. Perfuse with antagonist Record_Baseline->Apply_Compound Record_Inhibition 6. Record inhibited current Apply_Compound->Record_Inhibition Analyze_IC50 7. Calculate IC50 Record_Inhibition->Analyze_IC50 End End Analyze_IC50->End

Caption: Logical workflow of a whole-cell patch-clamp experiment.

References

Safety Operating Guide

Proper Disposal of 3-Thiazol-2-yl-benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Thiazol-2-yl-benzaldehyde, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as a solid that is combustible. It is harmful if swallowed and causes serious eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.

Hazard Identification:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]GHS07[1]Warning[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]GHS07[1]Warning[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound and its associated waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Thiazol-2-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Thiazol-2-yl-benzaldehyde, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. The following procedures are essential for all researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[2]Protects against splashes and potential eye irritation.[3]
Skin Protection Disposable nitrile gloves.[2] A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[2]Prevents skin contact and irritation.[3] Nitrile gloves offer broad chemical resistance.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate, a respirator may be required.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is paramount to minimizing exposure and ensuring experimental integrity.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials (e.g., inert absorbent material like sand or silica gel) readily accessible.

  • Handling the Compound:

    • Wear all required PPE before handling the chemical container.

    • Wash hands thoroughly after handling.[3]

    • Avoid direct contact with the substance. Do not breathe in dust or vapors.[4]

    • If transferring the compound, use appropriate tools and ensure the receiving container is properly labeled.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate the work area.

    • Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly before leaving the laboratory.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat B Prepare Fume Hood A->B C Assemble Spill Kit B->C D Retrieve Chemical C->D Proceed to Handling E Perform Experiment D->E F Secure Container E->F Proceed to Cleanup G Decontaminate Workspace F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.[5][6]

  • Container Management:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The label should include the full chemical name: "this compound". Do not use abbreviations.[5]

    • Keep the waste container securely closed when not in use.[5]

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal facility.[3][5]

    • Do not mix with other waste streams to avoid potential chemical reactions.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[5]

    • Handle uncleaned empty containers as you would the product itself.[5]

By implementing these safety and logistical measures, researchers can mitigate risks and ensure the responsible handling of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiazol-2-yl-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Thiazol-2-yl-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.